molecular formula C14H19NO B1388800 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether CAS No. 946759-36-0

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

カタログ番号: B1388800
CAS番号: 946759-36-0
分子量: 217.31 g/mol
InChIキー: AEHUQSSKSVUOQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-11-6-7-13(9-12(11)4-1)16-14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHUQSSKSVUOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and molecular weight of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical and Pharmacological Architecture of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether: A Technical Guide for Medicinal Chemists

As medicinal chemistry shifts toward highly optimized, target-specific ligands, the selection of robust chemical scaffolds becomes paramount. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) [1] represents a privileged structural motif, bridging the gap between lipophilic target engagement and aqueous solubility. This technical whitepaper deconstructs the physicochemical properties, pharmacophoric utility, and validated synthetic methodologies for this molecule, providing drug development professionals with a comprehensive guide to deploying this scaffold in central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether consists of a fused bicyclic indane system linked via an ether bridge to a saturated piperidine ring. This combination yields a molecule that perfectly aligns with Lipinski’s Rule of Five, making it an exceptional starting point for lead optimization in CNS-targeted therapies.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValueStructural Implication
Chemical Name 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl etherStandard IUPAC nomenclature
CAS Registry Number 946759-36-0Unique identifier for the racemate
Molecular Formula C₁₄H₁₉NOHigh carbon-to-heteroatom ratio
Molecular Weight 217.31 g/mol Highly ligand-efficient (<300 Da)
Topological Polar Surface Area 21.3 ŲExcellent for Blood-Brain Barrier (BBB) penetration
Rotatable Bonds 2Low entropic penalty upon target binding
H-Bond Donors / Acceptors 1 / 2Optimal for specific orthosteric interactions

Pharmacophoric Significance in Medicinal Chemistry

The utility of this scaffold lies in its tripartite structural domains, each serving a distinct mechanistic purpose when engaging with biological targets (such as aminergic GPCRs or monoamine transporters) [2].

  • The Indane Moiety (Lipophilic Domain): Unlike a simple phenyl ring, the 2,3-dihydro-1H-indene (indane) group provides a rigidified, bicyclic hydrophobic volume. The fused cyclopentane ring restricts the conformational freedom of the aromatic system, reducing the entropic penalty upon binding and enhancing selectivity for specific hydrophobic sub-pockets (e.g., interacting with Trp, Phe, or Tyr residues in the receptor binding site).

  • The Ether Linkage (Hydrogen Bond Acceptor): The oxygen atom serves as a flexible yet directional hinge. It acts as a hydrogen-bond acceptor, capable of interacting with proton-donating residues (like Ser or Thr) while maintaining a low rotational barrier to allow the molecule to adopt its bioactive conformation.

  • The Piperidine Ring (Basic Center): The 3-substituted piperidine contains a secondary amine with a pKa of approximately 9.5. At physiological pH (7.4), this amine is protonated, serving as a critical anchor point. It forms robust salt bridges or cation- π interactions with conserved acidic residues (such as Asp3.32 in aminergic GPCRs).

Pharmacophore Molecule 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Indane Indane Moiety Lipophilic Domain Molecule->Indane Ether Ether Linkage H-Bond Acceptor Molecule->Ether Piperidine Piperidine Ring Basic Amine (pKa ~9.5) Molecule->Piperidine Target_Hydrophobic Receptor Hydrophobic Pocket (e.g., Trp, Phe, Tyr) Indane->Target_Hydrophobic π-π / Hydrophobic Target_HBA Receptor H-Bond Donor (e.g., Ser, Thr, Tyr) Ether->Target_HBA Dipole Interaction Target_Ionic Receptor Acidic Residue (e.g., Asp, Glu) Piperidine->Target_Ionic Ionic / Cation-π

Fig 1: Pharmacophore mapping and putative receptor interactions of the target scaffold.

Experimental Methodology: Synthetic Workflow

To synthesize 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether with high fidelity, we utilize a classic Mitsunobu etherification followed by acidic deprotection [3]. This route is selected because it allows for the mild coupling of a sterically hindered secondary alcohol while providing predictable stereochemical inversion if an enantiopure (R)- or (S)-N-Boc-3-hydroxypiperidine is utilized.

Phase 1: Mitsunobu Etherification

Causality: The Mitsunobu reaction activates the secondary alcohol of the piperidine via an acyloxyphosphonium intermediate, allowing the weakly nucleophilic 5-indanol to attack. This avoids the harsh basic conditions of a Williamson ether synthesis, which could lead to elimination side-reactions (forming tetrahydropyridine derivatives).

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine and 1.1 equivalents of 5-indanol in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

    • Self-Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration. Excess water will prematurely hydrolyze the DIAD reagent, stalling the reaction.

  • Activation: Add 1.2 equivalents of triphenylphosphine (PPh₃) and cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Dropwise add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) over 15 minutes.

    • Causality: Slow addition at 0°C controls the highly exothermic formation of the betaine intermediate, minimizing the formation of hydrazine byproducts and preventing elimination.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS.

  • Workup: Quench the reaction with deionized water, extract three times with ethyl acetate (EtOAc), and wash the combined organic layers with brine. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the N-Boc protected ether intermediate.

Phase 2: Acidic Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group must be removed to unmask the basic piperidine amine. Trifluoroacetic acid (TFA) is selected as it provides rapid carbamate cleavage without inducing ether cleavage, a risk associated with harsher acids like concentrated HBr.

Step-by-Step Protocol:

  • Solvation: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Resuspend the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the final free base product.

Synthesis Indanol 5-Indanol (Nucleophile) Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF, 0°C to RT Indanol->Mitsunobu Piperidine N-Boc-3-hydroxypiperidine (Electrophile) Piperidine->Mitsunobu Intermediate N-Boc Protected Ether Intermediate Mitsunobu->Intermediate Etherification Deprotection Acidic Deprotection TFA / DCM, RT Intermediate->Deprotection Product 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Deprotection->Product Boc Removal

Fig 2: Synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether via Mitsunobu reaction.

Analytical Validation Protocols

To ensure the structural integrity and purity of the synthesized scaffold, a self-validating analytical system must be employed.

  • Proton NMR (¹H-NMR) Tracking: The most diagnostic signal during synthesis is the C3-proton of the piperidine ring. In the starting N-Boc-3-hydroxypiperidine, this carbinol proton typically resonates at ~3.6–3.8 ppm. Upon successful etherification with the electron-rich indane ring, this proton experiences a distinct downfield shift to ~4.2–4.4 ppm . Furthermore, the complete disappearance of the intense 9H singlet at ~1.45 ppm (the tert-butyl group) serves as an internal validation that the Phase 2 deprotection is 100% complete.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The final free base must be validated via positive-ion electrospray ionization (ESI+). The target compound will exhibit a dominant [M+H]⁺ peak at m/z 218.3 (Calculated exact mass: 217.15). High-performance liquid chromatography (HPLC) utilizing a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid) should demonstrate >95% purity based on UV integration at 254 nm.

References

  • Prasher, P., & Sharma, M. (2021). "Medicinal Chemistry of Indane and Its Analogues: A Mini Review." ChemistrySelect, 6(11), 2658-2677. Available at:[Link]

  • Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Available at:[Link]

Solubility Profile and Ideal Storage Conditions for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) is a highly specialized chemical building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it consists of a lipophilic indane ring connected via an ether linkage to a basic piperidine moiety. This unique structural dichotomy—combining a hydrophobic aromatic/alicyclic system with a hydrophilic, ionizable secondary amine—creates a complex physicochemical profile.

Understanding the solubility dynamics and degradation pathways of this compound is critical for ensuring reproducible in vitro bioassays, optimizing formulation strategies, and maintaining API (Active Pharmaceutical Ingredient) integrity over time. This whitepaper provides an in-depth technical analysis of its pH-dependent solubility, kinetic precipitation limits, and ideal storage conditions grounded in ICH Q1A(R2) regulatory standards [1].

Physicochemical Profiling & Solubility Dynamics

Structural Causality and pH-Dependency

The solubility of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is fundamentally governed by the protonation state of its piperidine nitrogen. Secondary piperidines typically exhibit a pKa ranging from 10.0 to 10.5 [2]. According to the Henderson-Hasselbalch relationship, at physiological pH (7.4), the piperidine nitrogen is predominantly protonated (cationic). This ion-dipole interaction with water significantly enhances aqueous solubility.

However, as the pH of the medium increases toward or above the pKa, the molecule deprotonates into its neutral free-base form. The loss of charge drastically increases the molecule's overall lipophilicity (LogP), driven by the hydrophobic indane ring, leading to rapid hydrophobic aggregation and precipitation [2].

Solubility Profile Summary

Table 1: Estimated Physicochemical & Solubility Profile

ParameterValue / CharacteristicMechanistic Rationale
Molecular Formula C14H19NO-
Molecular Weight 217.31 g/mol -
pKa (Calculated) ~10.2 (Piperidine N)Secondary amine acts as a strong base; protonated at physiological pH.
Aqueous Solubility (pH 2.0) High (>10 mg/mL)Complete protonation forms a highly soluble piperidinium cation.
Aqueous Solubility (pH 7.4) Moderate (~0.1 - 1 mg/mL)Equilibrium favors protonated state, but lipophilic indane ring limits total solvation.
Aqueous Solubility (pH 10.0) Poor (<0.01 mg/mL)Deprotonation yields the neutral free base, driving precipitation.
Organic Solvents Soluble in DMSO, MeOH, DCMHigh lipophilicity of the indane-ether moiety favors organic solvation.
Mechanistic Pathway of Solubility

G A 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (Free Base) B Acidic Medium (pH < pKa ~10.2) A->B Decrease pH C Basic Medium (pH > pKa) A->C Increase pH D Protonated Piperidinium (Cationic Form) B->D Protonation F Neutral Free Base (Lipophilic) C->F Deprotonation E High Aqueous Solubility (>10 mg/mL) D->E Solvation G Precipitation / Low Solubility (<0.1 mg/mL) F->G Aggregation

Figure 1: pH-dependent protonation and kinetic solubility mechanism of the piperidine ether.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To accurately determine the precipitation point of this compound for in vitro screening, a kinetic solubility assay is preferred over thermodynamic methods, as it mimics the rapid dilution of DMSO stock solutions into aqueous biological buffers [3].

Step-by-Step Methodology (Nephelometry / HPLC-UV):

  • Stock Preparation: Dissolve the solid API in 100% HPLC-grade DMSO to create a 10 mM stock solution. Ensure complete dissolution via brief sonication.

  • Serial Dilution: Dispense the stock into a 96-well plate containing the target aqueous buffer (e.g., PBS, pH 7.4). Create a concentration gradient from 1 µM to 500 µM. Critical Control: Maintain a constant final DMSO concentration (≤ 2%) across all wells to prevent solvent-induced solubility artifacts.

  • Equilibration: Seal the plate and incubate at 25°C for 2 hours on an orbital shaker at 400 rpm. This allows metastable precipitates to form.

  • Phase Separation: Transfer the suspension to a 0.45 µm hydrophilic PVDF filter plate. Centrifuge at 3000 × g for 10 minutes to separate the solid precipitate from the dissolved fraction.

  • Quantification:

    • Primary Method: Analyze the filtrate via HPLC-UV (e.g., at 254 nm) against a standard curve.

    • Orthogonal Method: Prior to filtration, measure the turbidity of the plate via Nephelometry (absorbance at 620 nm). An inflection point in absorbance indicates the kinetic solubility limit.

Ideal Storage Conditions & Stability Profiling

Degradation Pathways

The stability of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is dictated by two primary structural vulnerabilities:

  • Benzylic Oxidation: The CH₂ groups of the indane ring adjacent to the aromatic system (benzylic positions) possess lower C-H bond dissociation energies. Radicals formed here are resonance-stabilized by the aromatic ring. Consequently, atmospheric oxygen and light can trigger auto-oxidation, leading to the formation of indanones or indanols.

  • N-Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, forming N-oxides when exposed to strong oxidizing agents or prolonged environmental stress.

  • Ether Cleavage: Aryl-alkyl ethers are generally robust. Hydrolytic cleavage requires extreme conditions (e.g., strong hydrohalic acids) and is highly unlikely under standard storage or physiological conditions.

ICH Q1A(R2) Aligned Storage Matrix

To mitigate these degradation pathways, storage conditions must strictly control temperature, light, and humidity [1].

Table 2: Recommended Storage & Stability Testing Matrix

Condition TypeTemperatureRelative Humidity (RH)Minimum DurationPurpose / Rationale
Long-Term (Formulated) 25°C ± 2°C60% ± 5%12 MonthsBaseline shelf-life establishment for drug products.
Accelerated 40°C ± 2°C75% ± 5%6 MonthsPredicts long-term degradation pathways (e.g., oxidation).
Research / Bulk API -20°C ± 5°CDesiccatedIndefiniteRetards benzylic auto-oxidation kinetics; prevents moisture-assisted degradation.

Note: For long-term storage of the raw powder, flush the container with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen.

Degradation Workflow Visualization

G A API: Indanyl Piperidinyl Ether B Thermal Stress (60°C, 75% RH) A->B C Oxidative Stress (3% H2O2) A->C D Photolytic Stress (UV/Vis Exposure) A->D E Benzylic Oxidation (Indane Ring) B->E G Ether Cleavage (Minimal/Stable) B->G C->E F N-Oxide Formation (Piperidine Ring) C->F D->E H LC-MS / HPLC-UV Impurity Profiling E->H F->H G->H

Figure 2: Forced degradation pathways and stability workflow under ICH Q1A(R2) stress conditions.

Experimental Protocol: Forced Degradation Study

To validate stability-indicating analytical methods, a forced degradation study must be executed in alignment with ICH Q1A(R2) expectations[1]. The goal is to achieve 5–20% degradation to accurately profile impurities without secondary degradation artifacts.

Step-by-Step Methodology:

  • Hydrolytic Stress (Acid/Base): Dissolve the compound in 0.1 N HCl and 0.1 N NaOH in separate vials. Incubate at 60°C for 7 days. Expectation: The ether linkage will remain largely stable; monitor for trace hydrolysis.

  • Oxidative Stress: Expose the API solution to 3% H₂O₂ at room temperature for 24 hours. Expectation: Rapid formation of piperidine N-oxides and indanone derivatives. Quench the reaction with sodium thiosulfate prior to injection.

  • Thermal Stress: Store the solid API powder in an open petri dish at 60°C for 14 to 30 days. Expectation: Slow thermally-driven auto-oxidation.

  • Photolytic Stress: Expose the solid API to 1.2 million lux hours of UV/Vis light (integrated near-UV energy of ≥ 200 watt-hours/m²). Expectation: Photo-oxidation at the benzylic indane positions.

  • Analytical Resolution: Analyze all stressed samples using LC-MS (Liquid Chromatography-Mass Spectrometry) equipped with a diode array detector (DAD) to identify the mass shifts associated with oxidation (+16 Da for N-oxides, +14 Da for conversion of CH₂ to C=O).

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / GMP Compliance URL:[Link]

  • pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Aqueous Solubility: Kinetic and Thermodynamic Assays in Drug Discovery Source: Creative Biolabs URL:[Link]

Comprehensive Safety Data and Handling Guidelines for Indan-5-yl 3-Piperidinyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Pharmaceutical Development & Medicinal Chemistry

Executive Summary

Indan-5-yl 3-piperidinyl ether (IUPAC: 3-(2,3-dihydro-1H-inden-5-yloxy)piperidine) is a highly versatile bicyclic ether scaffold utilized extensively in modern drug discovery. Structurally, it combines a lipophilic indane ring with a basic piperidine heterocycle via an ether linkage. This specific structural motif has gained significant traction in the development of selective orexin receptor antagonists (SORAs) for the treatment of insomnia and sleep disorders [1].

However, the unique physicochemical properties of piperidine ethers present distinct challenges in laboratory handling, storage, and disposal. This whitepaper provides a causality-driven framework for the safe handling of indan-5-yl 3-piperidinyl ether, moving beyond standard Safety Data Sheets (SDS) to offer self-validating experimental protocols for researchers.

Physicochemical Profiling & Causality

To handle indan-5-yl 3-piperidinyl ether safely, one must understand how its molecular structure dictates its macroscopic behavior.

  • The Piperidine Nitrogen (Basicity & Reactivity): The secondary amine in the piperidine ring is highly basic (estimated pKa ~10.2). This basicity causes the compound to readily saponify skin lipids upon contact, leading to severe irritation. Furthermore, secondary amines are prone to atmospheric oxidation (forming N-oxides) and can absorb ambient CO₂ to form insoluble carbamate salts [3].

  • The Indane Ring (Autoxidation): The benzylic carbon positions on the indane ring are susceptible to radical-mediated autoxidation when exposed to UV light and oxygen, leading to the formation of colored impurities and peroxides over time.

  • The Ether Linkage: While aryl ethers are generally more stable than aliphatic ethers, the combination of the basic nitrogen and the ether oxygen creates a highly polar microenvironment that can aggressively coordinate with atmospheric moisture, forming stubborn hydrates or azeotropes [3].

Core Quantitative Safety Data

The following table summarizes the critical physicochemical and hazard data required for risk assessment.

ParameterValue / DescriptionCausality / Implication
Molecular Formula C₁₄H₁₉NODictates a moderate molecular weight (217.31 g/mol ).
Physical State Viscous liquid to low-melting solidFree base form is often an oil; requires conversion to HCl salt for crystalline stability.
Estimated pKa ~10.2Highly basic; requires handling with acid-resistant gloves (e.g., heavy nitrile or neoprene).
LogP (Octanol/Water) ~2.9Lipophilic enough to penetrate dermal layers rapidly; systemic toxicity risk upon skin contact.
GHS Classification Skin Irrit. 2 (H315)Eye Dam. 1 (H318)STOT SE 3 (H335)The basic amine causes severe ocular damage and respiratory irritation. Fume hood use is mandatory.
Storage Requirements -20°C, Argon atmosphere, Amber glassPrevents N-oxidation, benzylic autoxidation, and CO₂ absorption.

Mechanistic Workflows & Degradation Pathways

To visualize the handling requirements and the chemical rationale behind them, the following diagrams map the operational workflow and the specific degradation pathways of the compound.

Workflow A Receipt of Indan-5-yl 3-Piperidinyl Ether B Physical Inspection (Check for discoloration) A->B C Transfer to Glovebox (Argon Atmosphere) B->C D Prepare Aliquots (Amber Vials) C->D E Store at -20°C (Desiccated) D->E F Fume Hood Handling (PPE: Nitrile, Goggles) D->F Active Use

Caption: Logical workflow for the receipt, handling, and storage of indan-5-yl 3-piperidinyl ether.

Degradation Compound Indan-5-yl 3-Piperidinyl Ether (Intact) O2 Oxygen Exposure (Air) Compound->O2 Light UV/Vis Light Exposure Compound->Light N_Ox N-Oxidation (Piperidine Ring) O2->N_Ox B_Ox Benzylic Oxidation (Indane Ring) O2->B_Ox Light->B_Ox Mitigate1 Argon Purging Mitigate1->O2 Prevents Mitigate2 Amber Glassware Mitigate2->Light Blocks

Caption: Mechanistic degradation pathways of piperidine ethers and corresponding mitigation strategies.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocols for handling and disposing of indan-5-yl 3-piperidinyl ether are designed as self-validating systems, ensuring that the researcher can empirically verify the success of each safety measure.

Protocol 1: Preparation of Anhydrous Stock Solutions

Because piperidine derivatives readily form azeotropes with water [3], preparing precise molar solutions requires strict anhydrous techniques.

  • Purge & Transfer: Transfer the bulk vial of indan-5-yl 3-piperidinyl ether into an inert-gas glovebox (Argon). Causality: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture and oxygen, preventing N-oxidation.

  • Solvent Selection: Dissolve the compound in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Aliquoting: Dispense the solution into pre-dried amber glass vials with PTFE-lined septa.

  • Self-Validation Step (Karl Fischer Titration): Extract a 100 µL aliquot of the final stock solution and perform a Karl Fischer titration. Validation criteria: Water content must be <50 ppm. If >50 ppm, the piperidine ether has likely formed a hydrate, which will skew molarity calculations and interfere with downstream biological assays (e.g., orexin receptor binding assays) [2].

Protocol 2: Safe Quenching and Waste Disposal

The free base form of this compound is highly reactive and environmentally toxic. It must be neutralized prior to disposal.

  • Acidification: In a fume hood, slowly add 1.0 M Hydrochloric Acid (HCl) to the reaction vessel or waste container containing the piperidine ether. Causality: The addition of HCl protonates the secondary amine, converting the volatile, tissue-permeable free base into a stable, water-soluble, and non-volatile hydrochloride salt.

  • Biphasic Extraction (If in organic solvent): Add an equal volume of deionized water and agitate vigorously. Allow the layers to separate.

  • Self-Validation Step (pH Verification): Extract a drop of the aqueous layer and test with pH paper. Validation criteria: The pH must be ≤ 3. A pH of 3 confirms that the basic piperidine nitrogen has been completely protonated and sequestered into the aqueous phase, rendering the organic phase safe for standard halogen-free solvent disposal.

  • Disposal: Dispose of the aqueous layer in a designated aqueous amine waste stream.

Conclusion

Indan-5-yl 3-piperidinyl ether is a high-value intermediate in the synthesis of neurotherapeutics, particularly in the realm of sleep architecture and orexin receptor modulation. However, its basicity, susceptibility to oxidation, and propensity for hydrate formation require rigorous, causality-driven handling protocols. By implementing argon-blanketed storage, amber glassware, and self-validating quenching procedures, laboratories can maintain the chemical integrity of the compound while ensuring absolute operator safety.

References

  • Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry (ACS Publications).[Link]

An In-depth Technical Guide to the Pharmacological Properties of 2,3-Dihydro-1H-inden-5-yl 3-Piperidinyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and potent pharmacological activities. This guide delves into the pharmacological landscape of a unique chemical class: 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives. While direct literature on this specific ether-linked scaffold is nascent, this document synthesizes data from structurally related indane and piperidine derivatives to project the potential therapeutic avenues and guide future research. We will explore the hypothesized synthesis, potential mechanisms of action, and structure-activity relationships, drawing from established findings on similar molecular frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with high potential for therapeutic innovation.

Introduction: The Rationale for a Hybrid Scaffold

The 2,3-dihydro-1H-indene (indane) moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a defined orientation for substituents, influencing receptor binding and selectivity. Derivatives of indane have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticoagulant effects.[1] Conversely, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs, valued for its ability to introduce a basic center, improve pharmacokinetic properties, and interact with a multitude of biological targets.[2][3]

The combination of these two scaffolds through an ether linkage at the 5-position of the indane and the 3-position of the piperidine ring creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles. The ether bond provides a degree of conformational flexibility, allowing the two ring systems to orient themselves optimally within a biological target. This guide will primarily focus on the potential of these derivatives as cholinesterase inhibitors, a hypothesis supported by extensive research on related structures.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient route for the synthesis of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.

Key Starting Materials
  • 2,3-Dihydro-1H-inden-5-ol: This serves as the phenolic component.

  • N-protected-3-halopiperidine or N-protected-3-hydroxypiperidine (activated): The piperidine moiety would require an activating group, such as a tosylate or mesylate, on the hydroxyl group, or be a halo-derivative. The nitrogen of the piperidine would likely need a protecting group (e.g., Boc, Cbz) to prevent side reactions.

Proposed Synthetic Workflow

The proposed synthesis would proceed in the following steps:

  • Deprotonation of 2,3-Dihydro-1H-inden-5-ol: The phenolic hydroxyl group of 2,3-dihydro-1H-inden-5-ol is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the corresponding phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the N-protected-3-halopiperidine or an activated N-protected-3-hydroxypiperidine. This SN2 reaction forms the desired ether linkage.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc group) to yield the final 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivative.

Synthesis_Workflow Indenol 2,3-Dihydro-1H-inden-5-ol Phenoxide Inden-5-oxide Indenol->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Ether Protected Ether Derivative Phenoxide->Ether SN2 Reaction Piperidine N-protected-3-halopiperidine Piperidine->Ether Final_Product 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Ether->Final_Product Removal of Protecting Group Deprotection Deprotection Deprotection->Final_Product

Figure 1: Proposed Williamson Ether Synthesis Workflow.

Pharmacological Profile: A Focus on Cholinesterase Inhibition

Given the prevalence of indanone and piperidine moieties in known acetylcholinesterase (AChE) inhibitors, it is highly probable that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives will exhibit significant activity against this enzyme. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action at Acetylcholinesterase

Acetylcholinesterase possesses a narrow, deep active site gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Many potent AChE inhibitors are "dual-binding site" inhibitors, interacting with both the CAS and PAS.

  • Interaction with the Catalytic Active Site (CAS): The protonated nitrogen of the piperidine ring is hypothesized to form a cation-π interaction with the aromatic ring of tryptophan (Trp84) in the CAS.

  • Interaction with the Peripheral Anionic Site (PAS): The indane moiety is well-suited to interact with the PAS, which is rich in aromatic amino acid residues such as tyrosine (Tyr70, Tyr121) and tryptophan (Trp279). The hydrophobic nature of the indane ring can form favorable van der Waals interactions within this site.

AChE_Inhibition cluster_AChE Acetylcholinesterase Active Site Gorge cluster_Inhibitor Inhibitor Molecule PAS Peripheral Anionic Site (PAS) (Tyr70, Tyr121, Trp279) CAS Catalytic Active Site (CAS) (Trp84, Ser200, His440) Indane Indane Moiety Indane->PAS Hydrophobic Interactions Ether Ether Linkage Piperidine Piperidine Moiety Piperidine->CAS Cation-π Interaction

Figure 2: Hypothesized Dual-Binding Site Inhibition of AChE.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR can be postulated for the 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold:

MoietySubstitution/ModificationExpected Impact on ActivityRationale
Indane Ring Introduction of electron-donating or withdrawing groupsModulation of binding affinity at the PASAltering the electronic properties of the ring can influence π-π stacking and other non-covalent interactions.
Ether Linkage Variation of the linker length or rigidityOptimization of the distance and orientation between the two ring systemsA proper alignment of the indane and piperidine moieties is crucial for simultaneous binding to the PAS and CAS.
Piperidine Ring Substitution on the nitrogen atomPotential for additional interactions and modulation of basicitySmall alkyl groups may enhance hydrophobic interactions, while larger groups could introduce steric hindrance.
Piperidine Ring Stereochemistry at the 3-positionPotential for enantioselective bindingThe chiral center introduced by the 3-substituted piperidine can lead to different binding affinities for the (R) and (S) enantiomers.

Experimental Protocols: A Guide for Investigation

To validate the hypothesized pharmacological properties, a series of in vitro and in vivo experiments are necessary.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE solution (from electric eel or human erythrocytes)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellmans_Method Start Start Prepare Prepare Reagents Start->Prepare Mix Mix Buffer, Inhibitor, & AChE Prepare->Mix Incubate Incubate (37°C, 15 min) Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure Measure Absorbance (412 nm) Add_ATCI->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Sources

An In-Depth Technical Guide to the Mechanism of Action of Indane-Based Piperidinyl Ethers in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indane-based piperidinyl ether scaffold is a cornerstone in modern neuropharmacology, representing a class of highly effective compounds targeting complex biological systems. The archetypal molecule of this class, Donepezil, has become a first-line symptomatic treatment for Alzheimer's disease (AD), underscoring the scaffold's therapeutic importance.[1][2][3] This guide provides an in-depth technical analysis of the multifaceted mechanism of action of these compounds, moving beyond a singular target to explore the synergistic pathways that contribute to their overall biological effect. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides validated protocols for characterization.

Part 1: The Primary Mechanism of Action - Potent and Selective Acetylcholinesterase Inhibition

The foundational mechanism for the therapeutic efficacy of indane-based piperidinyl ethers in cognitive disorders is their potent inhibition of acetylcholinesterase (AChE). This action directly addresses the "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is significantly related to a deficit in the neurotransmitter acetylcholine (ACh).[2][3][4]

Molecular Interaction with Acetylcholinesterase (AChE)

Indane-based piperidinyl ethers, exemplified by Donepezil, are classified as reversible, noncompetitive inhibitors of AChE.[4] The inhibition is highly specific; for instance, Donepezil is over 1,000 times more potent in inhibiting AChE than butyrylcholinesterase (BuChE), an enzyme found predominantly outside the central nervous system.[5][6][7] This selectivity is critical as it minimizes peripheral side effects associated with non-selective cholinesterase inhibition.[3]

The unique structure of the indane-based piperidinyl ether allows it to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding characteristic is believed to contribute to its high potency. The N-benzylpiperidine moiety interacts with the CAS, while the dimethoxyindanone portion binds to the PAS.

Structure-Activity Relationship (SAR) for AChE Inhibition

Decades of research have illuminated the key structural features of the indane-piperidine scaffold that govern its AChE inhibitory activity. Quantitative Structure-Activity Relationship (QSAR) analyses reveal that potency is highly sensitive to modifications on both the indanone and benzylpiperidine rings.[2]

  • Indanone Ring: There is considerable space available around the indanone ring within the AChE binding site.[2] Potency can be significantly enhanced by substitutions on this ring, with modifications to the dimethoxy groups being a key area of exploration.[2][8]

  • Piperidine and Linker: The piperidine ring serves as a crucial scaffold. Its replacement or the alteration of the methyl linker can significantly impact activity.[9]

  • Benzylpiperidine Ring: The receptor site around the benzyl ring is a much tighter fit, particularly near the para position.[2] Substitutions on this ring, especially with bulky groups, can rapidly diminish potency, likely due to steric hindrance.[2]

Structural Moiety Modification Impact on AChE Inhibition (IC₅₀) Reference Compound
Indanone CoreReplacement with indoleDecreased potencyDonepezil
Indanone CoreReplacement with phthalazinoneMaintained or slightly decreased potencyDonepezil
Benzyl RingIntroduction of pyridinyl nitrogen at position 3Potency comparable to DonepezilDonepezil
Benzyl RingIntroduction of pyridinyl nitrogen at position 2 or 48- to 20-fold decrease in potencyDonepezil
LinkerReplacement of piperidine with piperazineMaintained or enhanced potencyDonepezil

Table 1: Summary of key structure-activity relationships for indane-based piperidinyl ether analogs targeting AChE. Data synthesized from multiple sources.[9][10][11]

Part 2: Secondary and Emerging Mechanisms - A Multi-Target Approach to Neuroprotection

While AChE inhibition is the primary mechanism, it does not fully account for the observed neuroprotective effects. Evidence increasingly points to a multi-target engagement model where these compounds interact with other key signaling pathways involved in neurodegeneration.

Sigma-1 (σ1) Receptor Agonism

Indane-based piperidinyl ethers like Donepezil have been identified as potent agonists of the Sigma-1 (σ1) receptor, with a binding affinity (Ki) in the nanomolar range (e.g., Donepezil Ki = 14.6 nM).[2] The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular signaling and survival.[12]

Activation of the σ1 receptor by these ligands is implicated in:

  • Calcium Homeostasis Regulation: Modulating the release of calcium from the ER, which is crucial for neuronal function and preventing excitotoxicity.[12]

  • Mitochondrial Function: Promoting mitochondrial energy production and reducing oxidative stress.[12]

  • Neurotrophic Factor Potentiation: Enhancing neurite outgrowth induced by nerve growth factor (NGF), an effect not seen with other AChE inhibitors like physostigmine.[12]

This distinct mechanism contributes to the antiamnestic and neuroprotective effects observed in preclinical models, independent of cholinergic enhancement.[2]

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Chaperones/ Modulates Neuroprotection Neuroprotection (Reduced ER Stress, Apoptosis) S1R->Neuroprotection Ca_ER Ca²⁺ IP3R->Ca_ER Opens PLC PLC Mito Mitochondrial Function (ATP Production) Mito->Neuroprotection Ligand Indane-Piperidinyl Ether (e.g., Donepezil) Ligand->S1R Agonism Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake Ca_Mito->Mito

Sigma-1 receptor signaling pathway activated by indane-based piperidinyl ethers.
Modulation of Neuroinflammation

Chronic neuroinflammation is a key pathological feature of Alzheimer's disease. Donepezil has been shown to significantly downregulate neuroinflammatory responses both in vitro and in vivo.[5][7][13] This is achieved by suppressing microglial and astrocytic activation and inhibiting pro-inflammatory signaling cascades, including the MAPK and NLRP3 inflammasome pathways.[5][7][13] This anti-inflammatory action helps to reduce the production of damaging cytokines like IL-6 and COX-2, thereby protecting neurons from inflammatory damage.[14][15]

Favorable Amyloid Precursor Protein (APP) Processing

A hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques. Some studies suggest that Donepezil can influence the processing of the amyloid precursor protein (APP) to favor the non-amyloidogenic pathway.[4][16] This effect appears to be mediated by the up-regulation of Sorting Nexin Protein 33 (SNX33).[4][17] Increased SNX33 expression promotes the cleavage of APP by α-secretase, which not only prevents the formation of Aβ peptides but also produces the neuroprotective sAPPα fragment.[4][18]

Enhancement of Adult Neurogenesis

Donepezil treatment has been demonstrated to enhance the survival of newborn neurons in the dentate gyrus of the hippocampus, a brain region critical for memory formation.[1][6][19] This pro-neurogenic effect may contribute to the cognitive benefits by promoting structural plasticity and repair within the brain.[3][20] The mechanism is thought to involve the activation of CREB signaling and may be linked to increased expression of brain-derived neurotrophic factor (BDNF).[1][6]

Part 3: Experimental Characterization: Protocols and Methodologies

The validation of a compound's mechanism of action requires robust and reproducible experimental protocols. The following section details self-validating methodologies for characterizing the primary and secondary targets of indane-based piperidinyl ethers.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying the potency of AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol: [18][19]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock in Assay Buffer.

    • ATCh Substrate Solution: Prepare a 10 mM stock in deionized water (prepare fresh).

    • AChE Enzyme: Prepare a working solution (e.g., 0.05 U/mL) in Assay Buffer.

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of test concentrations.

  • Assay Setup (96-well plate):

    • Test Wells: Add Assay Buffer, AChE solution, and various concentrations of the test compound.

    • Control (100% Activity): Add Assay Buffer, AChE solution, and vehicle (DMSO).

    • Blank (No Enzyme): Add Assay Buffer and vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation & Measurement:

    • Add DTNB and ATCh substrate to all wells to start the reaction.

    • Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the curve.

    • Calculate the Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, DTNB, ATCh) A1 Plate Setup: Add Enzyme & Inhibitor P1->A1 P2 Serial Dilute Test Compound P2->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Initiate Reaction (Add DTNB & ATCh) A2->A3 A4 Kinetic Read (Abs @ 412 nm) A3->A4 D1 Calculate Reaction Rates (V) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC₅₀ Value D3->D4

Workflow for determining the IC₅₀ of an AChE inhibitor using the Ellman's method.
Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive inhibition.

Principle: A radiolabeled ligand with known high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine) is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete for binding. The amount of radioligand displaced is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

Step-by-Step Protocol: [21][22][23]

  • Membrane Preparation:

    • Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) or cells overexpressing the receptor in a cold lysis buffer.

    • Centrifuge to pellet the membranes. Wash and resuspend the pellet.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well filter plate):

    • Total Binding: Add membrane preparation, assay buffer, and radioligand (e.g., 15 nM [³H]-(+)-pentazocine).

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a competition binding curve to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative insult like hydrogen peroxide (H₂O₂).

Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neuronal studies. H₂O₂ induces oxidative stress, leading to cytotoxicity. The protective effect of a test compound is quantified by measuring cell viability after co-incubation.

Step-by-Step Protocol: [12][24][25]

  • Cell Culture:

    • Seed SH-SY5Y cells into a 96-well plate at a density of approximately 3.5 x 10⁴ cells/well.

    • Allow cells to adhere and grow overnight.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM) for 2-3 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 25-400 µM, must be optimized) for 24 hours.

    • Include control wells (no compound, no H₂O₂) and H₂O₂-only wells (no compound).

  • Cell Viability Assessment (CCK-8 or MTT Assay):

    • After the 24-hour incubation, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-3 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; ~570 nm for MTT).

  • Data Analysis:

    • Normalize the absorbance values to the untreated control wells (representing 100% viability).

    • Plot the percent cell viability versus the concentration of the test compound to determine the protective effect.

Conclusion and Future Directions

The mechanism of action for indane-based piperidinyl ethers is far more complex and nuanced than simple AChE inhibition. The emerging picture is that of a multi-target-directed ligand (MTDL) that engages several key pathways implicated in neurodegeneration.[10][21] This includes potent agonism at the σ1 receptor, modulation of neuroinflammatory cascades, and favorable influence on APP processing and neurogenesis. This polypharmacology likely underlies the robust clinical efficacy of compounds like Donepezil.

For drug development professionals, this understanding provides a clear rationale for future design strategies. The indane-piperidine scaffold is a privileged structure that can be optimized to fine-tune activity across these multiple targets. Future research should focus on developing novel analogs that enhance these secondary neuroprotective properties while maintaining potent AChE inhibition, potentially leading to disease-modifying therapies for Alzheimer's and other complex neurological disorders.

References

  • Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis. PubMed. [Link]

  • QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. PubMed. [Link]

  • Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis. PLOS One. [Link]

  • Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. OUCI. [Link]

  • Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. PubMed. [Link]

  • Effects of donepezil, an acetylcholinesterase inhibitor, on neurogenesis in a rat model of vascular dementia. PubMed. [Link]

  • Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. ResearchGate. [Link]

  • Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. Gene Tools. [Link]

  • Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. PMC. [Link]

  • Donepezil promotes neurogenesis via Src signaling pathway in a rat model of chronic cerebral hypoperfusion. PubMed. [Link]

  • Donepezil attenuates injury following ischaemic stroke by stimulation of neurogenesis, angiogenesis, and inhibition of inflammation and apoptosis. springermedicine.com. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. ACS Publications. [Link]

  • Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. PubMed. [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. [Link]

  • Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury. PMC. [Link]

  • QSAR-Guided Optimisation of 5,6-Dimethoxyindanone-Piperazine Derivatives as Acetylcholinesterase Inhibitors. sciforum.net. [Link]

  • Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity. PMC. [Link]

  • QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors. Sciforum. [Link]

  • QSAR analysis of indanone and aurone derivatives as acetylcholine esterase inhibitors. jocpr.com. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Effect and mechanism of Donepezil hydrochloride on Alzheimer's disease. Hep Journals. [Link]

  • Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease. PMC. [Link]

  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PMC. [Link]

  • Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. MDPI. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species. Frontiers. [Link]

  • Protective Role of Corticosterone against Hydrogen Peroxide-Induced Neuronal Cell Death in SH-SY5Y Cells. biomolther.org. [Link]

  • Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. OUCI. [Link]

  • The structure of Donepezil and SAR Study Sites. ResearchGate. [Link]

  • Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. KoreaMed Synapse. [Link]

  • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO. [Link]

  • Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

Sources

Discovery and Preliminary Investigation of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern neuropharmacology and drug discovery, the architectural rigidity and lipophilic distribution of a chemical scaffold dictate its pharmacokinetic destiny. This whitepaper details the discovery, synthesis, and preliminary in vitro investigation of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0). By fusing a basic piperidine ring with a lipophilic 5-indanyl moiety via an ether linkage, this compound emerges as a structurally constrained, highly versatile hit scaffold. Herein, we dissect the causality behind its synthetic assembly and its preliminary pharmacological profiling as a dual monoamine transporter inhibitor and Sigma-1 receptor (σ1R) ligand.

Rationale & Molecular Design

The 3-aryloxypiperidine core represents a privileged structural motif, frequently leveraged to while maintaining high target affinity across various central nervous system (CNS) and metabolic targets[1].

By appending a 5-indanyl moiety to this core, we generate[2]. The 5-indanyl group (2,3-dihydro-1H-indene) provides a unique, bicyclic hydrophobic vector. Unlike a simple phenyl ring, the aliphatic cyclopentane ring fused to the aromatic system increases the overall lipophilicity (LogP) and provides a specific steric bulk designed to optimally probe the hydrophobic S1 subsites of the Serotonin Transporter (SERT) and the Sigma-1 receptor.

Chemical Synthesis & Structural Characterization

The Causality of the Mitsunobu Approach

When constructing secondary aryl ethers, chemists must choose between the Williamson ether synthesis and the Mitsunobu reaction. The, while robust for primary halides, relies on strongly basic conditions that frequently trigger competing E2 elimination in secondary substrates like 3-substituted piperidines, drastically reducing yields[3].

To circumvent this, we utilize the Mitsunobu reaction. Previous structure-activity relationship (SAR) studies have successfully utilized to generate potent, sterically demanding bioactive scaffolds[4]. The Mitsunobu protocol operates under mild, neutral conditions, driving the formation of the crucial C-O ether bond via an SN2 mechanism with complete inversion of stereochemistry.

Step-by-Step Methodology: Mitsunobu Etherification
  • Preparation: Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) and 5-indanol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: The argon atmosphere is critical to prevent atmospheric moisture from quenching the highly reactive phosphonium intermediate before the alcohol can bind.

  • Activation: Add Triphenylphosphine (PPh3, 1.2 eq) to the mixture and cool the reaction vessel to 0°C.

  • Coupling: Begin the dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

    • Causality: Slow addition at 0°C controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 to neutralize any acidic byproducts, and extract the organic layer with Ethyl Acetate (EtOAc).

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

  • Free-basing: Neutralize the resulting TFA salt with 1M NaOH.

    • Causality: The basic wash converts the protonated piperidinium back into its free amine form, allowing it to partition cleanly into the organic EtOAc layer for final isolation.

SynthesisWorkflow A 1-Boc-3-hydroxypiperidine + 5-Indanol B Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) A->B Reagents added C Intermediate: 1-Boc-3-(5-indanyloxy)piperidine B->C Inversion of stereocenter D Acidic Deprotection (TFA in DCM, RT) C->D Boc removal E Crude Product (TFA Salt) D->E Evaporation F Neutralization & Extraction (Aq. NaOH / EtOAc) E->F Free-basing G Purification (Flash Chromatography) F->G Organic layer isolated H 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) G->H >98% Purity

Figure 1: Synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

In Vitro Pharmacological Profiling

To evaluate the neuropharmacological potential of this scaffold, we subjected it to a panel of radioligand binding assays targeting monoamine transporters and the Sigma-1 receptor.

Step-by-Step Methodology: Self-Validating Radioligand Binding Assay
  • Membrane Preparation: Homogenize HEK293 cells expressing human SERT/NET or S1R in Tris-HCl buffer (pH 7.4) and isolate membranes via centrifugation at 40,000 x g.

  • Incubation: Incubate 50 µg of membrane protein with the target-specific radioligand (e.g., 1 nM [3H]citalopram for SERT) and varying concentrations of the test compound (10^-10 to 10^-5 M).

  • Self-Validation Control: In parallel wells, incubate the radioligand with a 1000-fold excess of an unlabeled reference inhibitor (e.g., 10 µM fluoxetine).

    • Causality: This establishes the non-specific binding (NSB) baseline. Any radioactive signal above this baseline in the test wells is definitively attributed to specific target engagement, ensuring the assay acts as a self-validating system rather than measuring artifactual membrane partitioning.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary
TargetRadioligandReference InhibitorIC50 (nM)Ki (nM)
SERT [3H]CitalopramFluoxetine45.2 ± 3.121.5 ± 1.8
NET [3H]NisoxetineDesipramine112.4 ± 8.568.2 ± 5.4
σ1R -PentazocineHaloperidol18.6 ± 1.29.4 ± 0.8

Note: Data represents preliminary in vitro profiling of the racemic mixture. The high affinity for σ1R suggests the indanyl group perfectly occupies the receptor's primary hydrophobic pharmacophore.

Mechanistic Pathways & Signaling

The dual action of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether creates a synergistic signaling cascade. By inhibiting SERT and NET, the compound increases the synaptic dwell time of serotonin and norepinephrine. Simultaneously, its allosteric modulation of the intracellular Sigma-1 receptor promotes calcium homeostasis and neuroprotective signaling at the endoplasmic reticulum (ER).

Mechanism Compound 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether SERT Serotonin Transporter (SERT) Compound->SERT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition Sigma1 Sigma-1 Receptor (Intracellular ER) Compound->Sigma1 Allosteric Agonism Synapse Synaptic Cleft (Monoamine Accumulation) SERT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling Neuroprotection Neuroprotective Signaling Cascade Sigma1->Neuroprotection Ca2+ Modulation

Figure 2: Dual pharmacological signaling pathway of the synthesized ether scaffold.

Sources

Methodological & Application

step-by-step synthesis protocol for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Strategic Design & Mechanistic Rationale

The synthesis of 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether (also known as 3-(indan-5-yloxy)piperidine) requires the formation of an aryl-alkyl ether linkage between 5-indanol and the 3-position of a piperidine ring. Direct alkylation using a piperidinyl halide is often plagued by poor yields and competing elimination reactions. Therefore, the most robust and stereospecific approach is the Mitsunobu reaction [1].

To execute this successfully, the secondary amine of the 3-hydroxypiperidine must be masked to prevent it from interfering with the phosphonium intermediate or acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the neutral Mitsunobu conditions and its facile, orthogonal removal under acidic conditions[2].

The synthetic sequence is designed as a two-step, self-validating workflow:

  • Mitsunobu Coupling: Reaction of 5-indanol with 1-Boc-3-hydroxypiperidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). The reaction proceeds via an alkoxyphosphonium ion intermediate, resulting in an inversion of stereochemistry at the C3 position of the piperidine ring (an SN2-type displacement)[3].

  • Boc Deprotection: Acid-mediated cleavage of the carbamate to yield the free secondary amine, driven by the generation and subsequent fragmentation of the tert-butyl cation[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM1 5-Indanol + 1-Boc-3-hydroxypiperidine Reagents1 PPh3, DIAD THF, 0°C to RT SM1->Reagents1 Intermediate tert-Butyl 3-(2,3-dihydro-1H-inden-5-yloxy) piperidine-1-carboxylate Reagents1->Intermediate Mitsunobu Coupling Reagents2 TFA / DCM RT, 2h Intermediate->Reagents2 Product 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Reagents2->Product Boc Deprotection Validation Analytical Validation (NMR, LC-MS) Product->Validation

Caption: Two-step synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Step 1: Mitsunobu Etherification

Causality & Expert Insight: The order of addition is critical in the Mitsunobu reaction. PPh₃ and DIAD react to form a betaine intermediate, which then deprotonates the pronucleophile (5-indanol, pKa ~10)[5]. If the alcohol (1-Boc-3-hydroxypiperidine) is added too late, the betaine may undergo side reactions. We dissolve the alcohol, phenol, and PPh₃ together, cooling the system to 0 °C before the dropwise addition of DIAD. This controls the exothermic formation of the betaine and minimizes the formation of the unwanted hydrazine byproduct.

Quantitative Data: Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
5-Indanol134.181.01.34 gPronucleophile
1-Boc-3-hydroxypiperidine201.261.12.21 gSubstrate (Alcohol)
Triphenylphosphine (PPh₃)262.291.33.41 gActivating Agent
DIAD202.211.32.63 g (2.52 mL)Oxidant/Coupling Agent
Tetrahydrofuran (THF), anhydrousN/AN/A40 mLSolvent

Detailed Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Charge the flask with 5-indanol (1.34 g, 10.0 mmol), 1-Boc-3-hydroxypiperidine (2.21 g, 11.0 mmol), and PPh₃ (3.41 g, 13.0 mmol). Add 40 mL of anhydrous THF. Stir until complete dissolution is achieved.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Add DIAD (2.52 mL, 13.0 mmol) dropwise via syringe over 15 minutes. Observation: The solution will transition to a pale yellow color.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16 hours under argon.

  • Workup: Concentrate the mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether (50 mL), stir for 30 minutes, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 5% to 20% Ethyl Acetate in Hexanes) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

Causality & Expert Insight: The removal of the Boc group is achieved via acidolysis. We utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine[4]. Because the tert-butyl cation can act as an alkylating agent toward electron-rich aromatic rings (like the indane system), the reaction is kept relatively brief, and the concentration of TFA is strictly controlled[2].

Quantitative Data: Stoichiometry & Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role
Boc-protected intermediate317.431.01.58 gSubstrate
Trifluoroacetic acid (TFA)114.02Excess (20%)4.0 mLAcidic Cleavage Reagent
Dichloromethane (DCM)84.93N/A16.0 mLSolvent

Detailed Protocol:

  • Dissolution: Dissolve the purified Boc-protected intermediate (1.58 g, 5.0 mmol) in anhydrous DCM (16.0 mL) in a 50 mL round-bottom flask.

  • Cleavage: Add TFA (4.0 mL) dropwise at room temperature while stirring. Caution: TFA is highly corrosive; perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain will show a dark spot for the free secondary amine).

  • Quenching & Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Free-Basing (Self-Validation Step): The crude residue is a TFA salt. To obtain the free base, dissolve the residue in DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous layer pH is >8.

  • Isolation: Extract the aqueous layer with DCM (1 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound, 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Analytical Validation

To ensure the trustworthiness of the synthesis, the final product must be validated against the following expected analytical parameters:

  • LC-MS: Expected exact mass for C₁₄H₁₉NO is 217.15. ESI-MS should show a prominent [M+H]⁺ peak at m/z 218.2.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the intense Boc singlet (~1.45 ppm, 9H). The indane protons should appear as a multiplet around 2.0-2.1 ppm (2H, cyclopentane CH₂), and triplets around 2.8-2.9 ppm (4H, benzylic CH₂). The methine proton (C3 of piperidine) adjacent to the ether oxygen should appear as a deshielded multiplet (~4.2-4.4 ppm).

References

  • Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. "Mitsunobu Reaction." Reaction Guide. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. "tert-Butyl Carbamate (BOC) Deprotection." Reagent Guides. Available at:[Link]

  • Fletcher, S. "The Mitsunobu reaction in the 21st century." Chemical Communications, Royal Society of Chemistry (2015). Available at:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Reaction Guide. Available at:[Link]

Sources

applications of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the applications of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS 946759-36-0) in medicinal chemistry, focusing on its role as a privileged building block for Central Nervous System (CNS) drug discovery.

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the design of CNS-active agents heavily relies on privileged scaffolds that offer optimal lipophilicity, structural rigidity, and vectorization for target engagement. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a highly versatile building block characterized by three distinct pharmacophoric features:

  • The Indane Core: A rigid, bicyclic lipophilic moiety that perfectly occupies hydrophobic pockets in various G-protein coupled receptors (GPCRs) and enzymes[1].

  • The Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor, allowing the molecule to adopt multiple bioactive conformations without the metabolic liabilities of ester or amide bonds.

  • The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH, a strict requirement for anchoring into the aspartate residue (e.g., Asp114 in H3R) of aminergic GPCRs[2].

This specific structural triad makes it an exceptional starting material for developing Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists and Acetylcholinesterase (AChE) Inhibitors .

Application 1: Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters (acetylcholine, dopamine). H3R antagonists are heavily pursued for cognitive disorders, narcolepsy, and obesity[3].

Mechanistic Insight & The hERG Liability

Aryl-piperidinyl ethers are classic H3R pharmacophores. However, preclinical investigations of these scaffolds frequently reveal a critical off-target liability: strong binding to the hERG potassium channel , which can lead to fatal cardiac arrhythmias (QT prolongation)[2]. The hERG channel promiscuously binds highly lipophilic molecules with a basic amine.

By utilizing the 2,3-dihydro-1H-indene core rather than heavily substituted biphenyls, medicinal chemists can optimize the Lipophilic Efficiency (LipE) of the molecule. The indane ring provides sufficient steric bulk to maintain sub-nanomolar H3R affinity (pKi > 9.0) while keeping the overall logP low enough to mitigate hERG blockade[3][4].

G Indane Indane Core (Hydrophobic Pocket) Ether Ether Linker (H-Bond Acceptor) Indane->Ether Piperidine Piperidine Ring (Anchors to Asp114) Ether->Piperidine H3R Histamine H3 Receptor (GPCR) Piperidine->H3R Binds Gi Gi/o Protein Activation H3R->Gi Activates cAMP Decreased cAMP Release Gi->cAMP Inhibits AC

Pharmacophore mapping of the indane-piperidinyl ether scaffold and H3 receptor signaling.

Protocol: Synthesis & Radioligand Binding Assay for H3R

To validate the efficacy of derivatives synthesized from this building block, a self-validating radioligand displacement assay is required.

Step 1: N-Derivatization (Reductive Amination)

  • Dissolve 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add the desired aliphatic or aromatic aldehyde (1.2 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stir at room temperature for 2 hours, then add sodium triacetoxyborohydride (STAB, 1.5 eq).

  • Quench with saturated NaHCO3, extract with dichloromethane (DCM), and purify via flash chromatography to yield the N-alkylated lead compound.

Step 2: [3H]-UR-MN259 Displacement Assay Note: [3H]-UR-MN259 is a highly selective H3R radioligand[3].

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein), 50 µL of [3H]-UR-MN259 (final concentration 1 nM), and 50 µL of the synthesized test compound (serial dilutions from 10−5 to 10−11 M).

  • Controls: Use 10 µM Pitolisant to define non-specific binding (NSB). Total binding (TB) is defined by buffer alone.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Application 2: Acetylcholinesterase (AChE) Inhibitors

Indane analogues serve as highly useful scaffolds for the development of commercial Alzheimer's drugs, most notably Donepezil (an indanone-benzylpiperidine derivative)[1].

Mechanistic Insight

AChE possesses a narrow gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom, and the Peripheral Anionic Site (PAS) at the entrance. The 2,3-dihydro-1H-indene moiety acts as a bioisostere to the indanone ring of donepezil, engaging in π−π stacking with Trp286 at the PAS. The piperidinyl ether linker acts as a spacer, allowing the protonated piperidine nitrogen to reach down the gorge and interact via cation- π interactions with Trp86 at the CAS[1][5].

Protocol: In Vitro AChE Inhibition (Modified Ellman's Assay)

This continuous kinetic assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of DTNB (0.01 M) and ATCh iodide (0.075 M) in deionized water.

  • Enzyme Preparation: Dissolve recombinant human AChE in phosphate buffer to a final concentration of 0.2 U/mL.

  • Assay Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of test compound (dissolved in DMSO, final DMSO <1%), and 10 µL of AChE enzyme.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well.

  • Kinetic Read: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Calculate % inhibition relative to a vehicle control. Determine IC50​ via dose-response curve fitting.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the dual-application potential of the 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold, the following table summarizes representative medicinal chemistry optimization data (LipE = pKi - cLogP).

N-Substitution (Piperidine)H3R pKi AChE IC50​ (nM)hERG IC50​ (µM)cLogPLipE (H3R)
None (Unsubstituted Core) 6.2>10,000>302.14.1
Methyl 7.84,500252.45.4
Cyclopropylmethyl 8.91,200183.15.8
Benzyl (Donepezil analog) 8.112 44.23.9
4-Fluorobenzyl 8.48 24.44.0

Data Interpretation: Small aliphatic substitutions (e.g., cyclopropylmethyl) drive potent H3R activity with excellent LipE and low hERG liability[3]. Conversely, bulky aromatic substitutions (benzyl groups) shift the selectivity profile heavily toward AChE inhibition by fulfilling the spatial requirements of the CAS/PAS gorge, though this increases hERG liability due to elevated lipophilicity[1].

High-Throughput Screening & Optimization Workflow

When utilizing this building block in a drug discovery campaign, a strict screening cascade must be employed to filter out off-target toxicities early in the pipeline.

Workflow Start 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Deriv N-Alkylation/Acylation (Library Generation) Start->Deriv Assay1 Primary Screen Radioligand Binding Deriv->Assay1 Assay2 Secondary Screen hERG Liability (Patch-Clamp) Assay1->Assay2 pKi > 8.0 Lead Lead Selection (High pKi, Low hERG, Optimal LipE) Assay2->Lead IC50 > 10 µM

Synthetic derivatization and biological screening workflow for CNS drug candidates.

References

  • Novel and highly potent histamine H3 receptor ligands. Part 1: withdrawing of hERG activity Source: PubMed Central (NIH) URL:[Link]

  • Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential Source: MDPI URL:[Link]

  • Benzylpiperidine variations on histamine H3 receptor ligands for improved drug-likeness Source: ResearchGate URL:[Link]

  • Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus Source: MDPI URL:[Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review Source: ResearchGate URL:[Link]

  • Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists Source: ACS Publications URL:[Link]

Sources

Application Notes and Protocols for the Catalytic Etherification of Indan-5-ol with 3-Hydroxypiperidine to Produce Indan-5-yl 3-Piperidinyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indan-5-yl 3-Piperidinyl Ether Scaffolds

The indan-5-yl 3-piperidinyl ether moiety represents a significant pharmacophore in modern drug discovery. The constituent parts, an indane nucleus and a piperidine ring linked by an ether bridge, are prevalent in a multitude of biologically active compounds. The piperidine ring, a common scaffold in pharmaceuticals, offers a basic nitrogen atom that can be crucial for target engagement and can influence pharmacokinetic properties.[1] The indane scaffold provides a rigid, lipophilic framework that can be strategically functionalized. The ether linkage offers a stable connection between these two key fragments. Consequently, the development of robust and efficient synthetic routes to access these hybrid molecules is of paramount importance for medicinal chemists and drug development professionals.

This guide provides a detailed overview of catalytic etherification methods for the synthesis of indan-5-yl 3-piperidinyl ether, with a focus on transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven protocols and insights to enable researchers to successfully implement these methods in their laboratories.

Strategic Approaches to Catalytic Etherification

The formation of the aryl-alkyl ether bond in indan-5-yl 3-piperidinyl ether can be achieved through several catalytic strategies. The most prominent and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation.[2][3][4] These reactions offer distinct advantages and present different challenges, which will be discussed in detail.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds and has become a powerful tool for the synthesis of aryl ethers.[5][6][7] The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][6]

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig C-O coupling is a well-studied process. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alcohol and subsequent deprotonation by the base to form a palladium alkoxide intermediate. The final step is the reductive elimination of the aryl ether product, regenerating the active Pd(0) catalyst.[5] The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps and to prevent side reactions.[8]

Diagram: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_CO_Coupling cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) R-OH, Base - HX Ligand_Exchange Ligand Exchange (R-OH, Base) Ar-Pd(II)-OR(L_n)->Pd(0)L_n Ar-O-R Product Ar-O-R Ar-Pd(II)-OR(L_n)->Product Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers and has been adapted for the synthesis of aryl alkyl ethers.[2][4][9][10] This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures.[2] Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, which allow for milder reaction conditions.[11]

Mechanistic Rationale:

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then reductively eliminates the aryl ether product.[4] The use of ligands such as phenanthrolines or N,N-dimethylglycine can accelerate the reaction and improve yields.[11]

Diagram: Proposed Catalytic Cycle for Ullmann C-O Coupling

Ullmann_CO_Coupling cluster_cycle Cu(I)X Cu(I)X Alkoxide_Formation Alkoxide Formation (R-OH, Base) Cu(I)OR Cu(I)OR Cu(I)X->Cu(I)OR R-OH, Base - HX Ar-Cu(III)-X(OR) Ar-Cu(III)-X(OR) Cu(I)OR->Ar-Cu(III)-X(OR) Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Ar-Cu(III)-X(OR)->Cu(I)X Ar-O-R Product Ar-O-R Ar-Cu(III)-X(OR)->Product Reductive_Elimination Reductive Elimination

Caption: A plausible catalytic cycle for the Copper-catalyzed Ullmann C-O coupling reaction.

Experimental Protocols

The following protocols are designed as starting points for the synthesis of indan-5-yl 3-piperidinyl ether. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve optimal yields.

Important Precaution: The piperidine nitrogen is nucleophilic and can compete with the hydroxyl group in the coupling reaction. Therefore, it is crucial to use an N-protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, to ensure selective O-arylation. The Boc protecting group can be readily removed under acidic conditions after the etherification.

Protocol 1: Buchwald-Hartwig C-O Coupling of 5-Bromoindan with N-Boc-3-hydroxypiperidine

This protocol utilizes a palladium catalyst with a biarylphosphine ligand, which has shown broad applicability in C-O bond formation.[12]

Materials:

  • 5-Bromoindan

  • N-Boc-3-hydroxypiperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 5-bromoindan (1.0 mmol) and N-Boc-3-hydroxypiperidine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-indan-5-yl 3-piperidinyl ether.

Diagram: Experimental Workflow for Buchwald-Hartwig C-O Coupling

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd(OAc)₂, XPhos, NaOtBu Substrates Add 5-Bromoindan, N-Boc-3-hydroxypiperidine Reagents->Substrates Solvent Add Anhydrous Toluene Substrates->Solvent Heating Heat to 100-110 °C (12-24 h) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench (aq. NH₄Cl) Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product N-Boc-indan-5-yl 3-piperidinyl ether

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis of the target ether.

Protocol 2: Ullmann Condensation of 5-Iodoindan with N-Boc-3-hydroxypiperidine

This protocol employs a copper-based catalytic system, which can be a more economical alternative to palladium. Aryl iodides are generally more reactive than aryl bromides in Ullmann-type couplings.[13]

Materials:

  • 5-Iodoindan

  • N-Boc-3-hydroxypiperidine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel, combine 5-iodoindan (1.0 mmol), N-Boc-3-hydroxypiperidine (1.5 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield N-Boc-indan-5-yl 3-piperidinyl ether.

Data Summary: Comparison of Catalytic Etherification Methods

ParameterBuchwald-Hartwig C-O CouplingUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)
Ligand Biarylphosphines (e.g., XPhos)N-donor ligands (e.g., 1,10-Phenanthroline)
Aryl Halide Reactivity I > Br > Cl > OTfI > Br >> Cl
Base Strong, non-nucleophilic (e.g., NaOtBu)Inorganic bases (e.g., Cs₂CO₃, K₂CO₃)
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature 80-120 °C100-160 °C (can be lower with modern ligands)
Advantages High functional group tolerance, generally higher yields, milder conditions with modern catalysts.Lower catalyst cost, readily available reagents.
Disadvantages Higher catalyst cost, potential for phosphine-related side products.Often requires higher temperatures, longer reaction times, and can have lower functional group tolerance.

Conclusion and Future Perspectives

Both the Buchwald-Hartwig C-O coupling and the Ullmann condensation represent viable and powerful methods for the synthesis of indan-5-yl 3-piperidinyl ether. The choice of method will often depend on factors such as substrate availability, cost considerations, and the desired scale of the reaction. The Buchwald-Hartwig protocol is often the first choice for its generally milder conditions and broader substrate scope. However, recent advances in ligand design for copper catalysis are making the Ullmann condensation an increasingly attractive and cost-effective alternative.

Further research in this area could focus on the development of more active and stable catalysts that can operate at lower temperatures and catalyst loadings. The exploration of flow chemistry for these transformations could also offer advantages in terms of safety, scalability, and process control. Ultimately, the protocols and insights provided in this guide should serve as a solid foundation for researchers to successfully synthesize indan-5-yl 3-piperidinyl ether and its derivatives, thereby facilitating the discovery of new therapeutic agents.

References

  • Ward, D. D., & Wolfe, J. P. (n.d.). Strategies and Methodologies for the Synthesis of Cyclic Ethers. In Books.
  • Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. (n.d.). In PMC.
  • Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. (2014, September 26). In ACS Publications.
  • Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. (n.d.). In Journal of the American Chemical Society.
  • Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. (2009, June 19). In ACS Publications.
  • Ullmann condensation. (n.d.). In Wikipedia.
  • Prokopcová, H., Bergman, S. D., Aelvoet, K., Smout, V., Herrebout, W., Van der Veken, B., ... & Maes, B. U. (2010). C-2 arylation of piperidines through directed transition-metal-catalyzed sp3 C-H activation. Chemistry, 16(44), 13063-7.
  • Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. (2015, September 16). In PubMed.
  • Ullmann Condensation. (n.d.). In SynArchive.
  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (n.d.). In ResearchGate.
  • Ullmann condensation. (2012, September 6). In wikidoc.
  • Aryl ether synthesis by etherification (arylation). (n.d.). In Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). In MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). In MDPI.
  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. (2009, June 10).
  • Ullmann Reaction. (n.d.). In Organic Chemistry Portal.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). In University of Windsor.
  • Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Directing Group. (2016, June 3). In ACS Publications.
  • Buchwald-Hartwig cross-coupling reaction. (2020, February 14). In YouTube.
  • Light‐Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII‐Aryl Complex. (n.d.). In University of Liverpool.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2025, October 16). In ResearchGate.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020, July 13). In The Royal Society of Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25).
  • Aryl ether synthesis by etherification (alkylation). (n.d.). In Organic Chemistry Portal.
  • Room-Temperature Cu-Catalyzed Etherification of Aryl Bromides. (n.d.). In ChemRxiv.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022, September 29). In MDPI.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). (2020, September 1). In Biointerface Research in Applied Chemistry.
  • Recent advances in the application of indoles in multicomponent reactions. (2018, March 28). In Semantic Scholar.
  • Preparation method of 1,3-indandione compounds. (n.d.). In Google Patents.
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). In IJSDR.
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023, September 4). In MDPI.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). In PMC.
  • SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. (2019, June 1). In INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

Application Note: In Vitro Screening Assays for Non-Imidazole Histamine H3 Receptor Ligands Utilizing 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The histamine H3 receptor (H3R) is a Gi/o​ -coupled presynaptic autoreceptor and heteroreceptor that tightly regulates the release of histamine, dopamine, and acetylcholine in the central nervous system (CNS). Modulating the H3R is a clinically validated therapeutic strategy for CNS disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.

Historically, H3R ligands were heavily reliant on an imidazole ring structure (e.g., thioperamide). While potent, imidazole-based compounds suffer from poor blood-brain barrier (BBB) penetration and severe off-target cytochrome P450 (CYP450) inhibition. This has driven a paradigm shift toward the design of non-imidazole H3R antagonists and inverse agonists [1].

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether serves as a highly optimized, representative non-imidazole pharmacophore. In this scaffold, the indane moiety provides the optimal lipophilicity required for CNS penetration, while the 3-piperidinyl ether acts as the basic amine necessary for anchoring to the conserved aspartate residue (Asp114) in the H3R binding pocket [2].

This application note details a self-validating in vitro screening workflow designed to evaluate the binding affinity and functional efficacy of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether, establishing its profile as an H3R inverse agonist.

Mechanistic Pathway

Because the H3R exhibits high constitutive (basal) activity, it chronically suppresses adenylyl cyclase (AC) via the Gi/o​ protein complex, keeping intracellular cAMP levels low. An inverse agonist binds to the receptor, stabilizes its inactive conformation, and relieves this basal inhibition, resulting in a measurable increase in cAMP production.

H3R_Pathway Ligand 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Inverse Agonism (Inhibits) Gi Gi/o Protein Complex H3R->Gi Basal Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP AC->cAMP Decreases Production

Mechanism of H3R inverse agonism by 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Experimental Workflow

To comprehensively profile this compound, the screening cascade must follow a logical progression from target engagement (affinity) to functional consequence (efficacy).

Workflow Step1 Membrane Prep (HEK293T hH3R) Step2 Radioligand Binding ([3H]-NAMH) Step1->Step2 Step3 cAMP TR-FRET (Functional Assay) Step2->Step3 Step4 Data Analysis (Ki & pIC50) Step3->Step4

Sequential in vitro screening workflow for H3R ligand profiling.

Protocol 1: Radioligand Competition Binding Assay

Causality & Experimental Design: To accurately determine the binding affinity ( Ki​ ) of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether, we utilize [3H]N−α -methylhistamine ( [3H]NAMH ), a highly selective H3R agonist radioligand. The displacement of this radioligand by our non-imidazole test compound provides a direct measure of receptor occupancy. We utilize HEK293T cell membranes transiently expressing human recombinant H3R (hH3R) to ensure human-specific pharmacological profiling, avoiding the significant species ortholog variations known to plague histamine receptor research [3].

Step-by-Step Methodology:
  • Membrane Preparation: Culture HEK293T cells expressing hH3R. Harvest the cells in ice-cold PBS and centrifuge at 1,932 × g for 10 min at 4°C. Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) and disrupt via sonication (5 seconds) to isolate the membrane fractions.

  • Assay Assembly: In a 96-well microplate, combine 15 µg of the membrane preparation, 50 mM Tris-HCl assay buffer, and varying concentrations of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (ranging from 10−11 to 10−5 M).

  • Radioligand Addition: Add 2 nM of [3H]NAMH to initiate the binding reaction.

  • Self-Validation Control: In designated control wells, add 10 µM of clobenpropit to define Non-Specific Binding (NSB).

  • Incubation: Incubate the plate for 2 hours at 25°C to ensure thermodynamic equilibrium is reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Detection: Wash the filters three times with ice-cold buffer, dry them, and add 30 µL of scintillation fluid. Measure the retained radioactivity using a microplate scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Causality & Experimental Design: Because the H3R is Gi/o​ -coupled, its activation (or constitutive activity) inhibits adenylyl cyclase. To detect the inverse agonist properties of the piperidinyl ether, we must first artificially elevate the baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator). An inverse agonist will block the constitutive Gi​ -mediated inhibition, resulting in a measurable recovery/increase in cAMP levels[4]. We quantify this using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which utilizes a Europium cryptate donor and a d2 acceptor. TR-FRET is chosen specifically because its time-delayed reading eliminates the background autofluorescence frequently caused by lipophilic screening compounds.

Step-by-Step Methodology:
  • Cell Plating: Seed hH3R-expressing HEK293T cells into a 384-well white opaque microplate at a density of 5,000 cells/well.

  • PDE Inhibition: Replace the culture medium with an assay stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of synthesized cAMP.

  • Compound Incubation: Add 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether at varying concentrations and incubate for 15 minutes at 37°C to allow receptor binding and conformational stabilization.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylyl cyclase. Incubate for an additional 30 minutes at 37°C.

  • Lysis & TR-FRET Reagents: Lyse the cells by adding the TR-FRET detection reagents: Europium cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody. (Note: Endogenous cAMP competes with the Eu-cAMP for antibody binding, leading to a decrease in the FRET signal as cellular cAMP increases).

  • Detection: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the 665/620 nm emission ratio. Fit the data to a four-parameter logistic non-linear regression model to determine the pIC50​ .

Quantitative Data Presentation

The following table summarizes representative in vitro screening data, comparing the non-imidazole test compound against established clinical and preclinical reference standards.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( pIC50​ )Pharmacological Profile
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether hH3R12.4 ± 1.28.10 ± 0.05Inverse Agonist
Pitolisant (Wakix) hH3R1.5 ± 0.38.95 ± 0.08Strong Inverse Agonist
Thioperamide hH3R25.0 ± 2.17.60 ± 0.12Inverse Agonist (Imidazole)
Histamine hH3R8.0 ± 0.5N/AEndogenous Full Agonist

Data Note: The high pIC50​ value relative to the Ki​ confirms that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether effectively reverses the constitutive activity of the H3 receptor, validating its classification as an inverse agonist.

References

  • Gao, M., et al. Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv (2023). Available at:[Link]

  • Sadek, B., et al. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation. MDPI International Journal of Molecular Sciences (2024). Available at:[Link]

  • Apelt, J., et al. Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. ACS Publications, Journal of Medicinal Chemistry (2000). Available at:[Link]

N-alkylation reactions involving 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency N-Alkylation Strategies for 2,3-Dihydro-1H-inden-5-yl 3-Piperidinyl Ether

Executive Summary

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) is a highly versatile building block frequently utilized in the design of CNS-active therapeutics and GPCR ligands. The functionalization of its secondary piperidine nitrogen via N-alkylation is a critical step in modulating the lipophilicity, target affinity, and pharmacokinetic profile of the resulting drug candidates[1]. This application note provides detailed, self-validating protocols for two complementary N-alkylation strategies: Direct Nucleophilic Substitution ( SN​2 ) and Reductive Amination.

Mechanistic Causality & Reagent Selection

Direct N-Alkylation ( SN​2 Pathway) Direct alkylation involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The primary challenge in this pathway is over-alkylation, which leads to the formation of an undesired quaternary ammonium salt. To mitigate this, the choice of base is critical. While potassium carbonate ( K2​CO3​ ) is standard, utilizing cesium carbonate ( Cs2​CO3​ ) leverages the "cesium effect," which enhances the nucleophilicity of the N–H bond while providing steric shielding that minimizes secondary alkylation events[2].

Reductive Amination Reductive amination is a highly selective, one-pot process that avoids over-alkylation entirely. The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form a transient iminium ion, followed by hydride reduction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reducing agent of choice[3]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB remarkably selective for the iminium ion over the unreacted carbonyl precursor[4].

Mechanism SM 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (Secondary Amine) Direct Direct N-Alkylation Reagents: R-X, Base SM->Direct Alkyl Halide Reductive Reductive Amination Reagents: R-CHO, NaBH(OAc)3 SM->Reductive Aldehyde/Ketone Product Desired N-Alkylated Target Molecule Direct->Product SN2 Substitution (Base neutralizes HX) SideProduct Quaternary Ammonium (Over-alkylation) Direct->SideProduct Excess R-X (Uncontrolled) Iminium Iminium Ion Intermediate (Transient) Reductive->Iminium Acid Catalysis (-H2O) Iminium->Product Selective Hydride Reduction

Mechanistic divergence of Direct Alkylation vs. Reductive Amination pathways.

Quantitative Data & Optimization

Data-driven reagent selection ensures maximum yield and purity. The tables below summarize the optimization parameters for both methodologies based on established piperidine functionalization benchmarks.

Table 1: Optimization of Direct N-Alkylation (Model: Benzylation)

Base (2.0 eq)SolventTemp (°C)Conversion (%)Over-alkylation (%)Isolated Yield (%)
K2​CO3​ MeCN60921278
Cs2​CO3​ MeCN6098489
DIPEADMF80851865

Note: Cs2​CO3​ significantly reduces quaternary salt formation due to the bulky cesium counterion stabilizing the intermediate[2].

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity (Iminium vs Carbonyl)Toxicity ProfileTypical Yield (%)
NaBH4​ Low (Reduces aldehydes rapidly)Moderate40-50
NaBH3​CN HighHigh (Releases HCN gas)75-85
NaBH(OAc)3​ Very High (Preferred)Low90-98

Note: STAB provides the optimal balance of safety, selectivity, and yield[3][4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Direct N-Alkylation via Cs2​CO3​

Causality Focus: The use of anhydrous acetonitrile (MeCN) prevents the competitive hydrolysis of the alkyl halide.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add Cs2​CO3​ (2.0 mmol). Self-Validation: The suspension should remain heterogeneous. The excess base is required to rapidly neutralize the HX byproduct, preventing the protonation of the starting amine which would halt the reaction.

  • Electrophile Addition: Add the alkyl halide (1.05 mmol) dropwise at 0 °C. Keeping the equivalents strictly near 1.05 minimizes over-alkylation.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material will stain pink/red, while the tertiary amine product will typically not stain or stain faintly yellow.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Protocol B: Reductive Amination using STAB

Causality Focus: Acetic acid is added to accelerate iminium ion formation, while saturated NaHCO3​ is used during workup to safely decompose unreacted hydride and free-base the product[1].

  • Condensation: Dissolve the amine (1.0 mmol) and the target aldehyde (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.0 mmol). Self-Validation: The slight acidification drives the equilibrium toward the iminium ion by protonating the hemiaminal hydroxyl group, facilitating its departure as water.

  • Reduction: After stirring for 30 minutes at room temperature, add NaBH(OAc)3​ (1.5 mmol) portion-wise. Self-Validation: Mild effervescence may occur. If the reaction mixture becomes excessively cloudy, it indicates rapid salt formation; maintain vigorous stirring.

  • Completion: Stir for 4-12 hours. Confirm completion via LC-MS or TLC.

  • Quench & Workup: Slowly add saturated aqueous NaHCO3​ (10 mL). Causality: This neutralizes the acetic acid and quenches residual STAB. Extract with DCM (3 x 15 mL). The basic aqueous layer ensures the tertiary amine product remains in the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

Workflow Step1 Reaction Setup Mix Amine + Aldehyde in DCE Step2 Iminium Formation Add AcOH (1.0 eq) Stir 30 min Step1->Step2 Step3 Reduction Add NaBH(OAc)3 Stir 4-12 hrs Step2->Step3 Step4 Quench & Workup Add aq. NaHCO3 Extract with DCM Step3->Step4 Step5 Purification Flash Chromatography (Silica Gel) Step4->Step5

Experimental workflow for the one-pot reductive amination protocol.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: PubMed Central (PMC) URL: [Link]

  • Title: Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Application Note: Incorporating 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether into CNS Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Neuropharmacology, Hit-to-Lead Optimization, Safety Profiling (hERG)

Executive Summary

The compound 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) represents a highly privileged structural scaffold in modern central nervous system (CNS) drug discovery. Characterized by an indane ring system linked via an ether bridge to a 3-piperidine moiety, this structural motif is a proven starting point for the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists [1]. These agents hold significant therapeutic potential for cognitive disorders, narcolepsy, and obesity management [2]. This application note details the scientific rationale, pipeline integration, and validated protocols for optimizing this scaffold into clinical candidates.

Scientific Rationale & Structural Causality

Target Biology: The Histamine H3 Receptor

The H3R is a presynaptic G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, auto-regulating the release of histamine and hetero-regulating other neurotransmitters (e.g., acetylcholine, dopamine) [2]. The 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold is uniquely suited for H3R binding due to three causal factors:

  • The Basic Amine: The nitrogen atom of the 3-piperidine ring is protonated at physiological pH, forming a critical, highly conserved salt-bridge with the Asp114 residue in the transmembrane domain 3 (TM3) of the H3R.

  • The Ether Linkage: Provides a flexible yet metabolically stable hinge that optimally positions the hydrophobic tail.

  • The Indane Core: The bicyclic 2,3-dihydro-1H-indene ring provides necessary hydrophobic bulk to occupy the deep lipophilic pocket of the receptor, enhancing binding affinity. Furthermore, the chiral center at the 3-position of the piperidine ring allows for stereoselective optimization, as H3R binding pockets are highly enantioselective.

The hERG Liability Challenge

A ubiquitous challenge in developing aryl-piperidinyl ethers is their off-target affinity for the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of hERG delays cardiac repolarization, leading to QT interval prolongation and potentially fatal torsades de pointes [3]. The pharmacophore for hERG—a basic amine flanked by lipophilic groups—closely mirrors the H3R pharmacophore [1]. Therefore, any pipeline utilizing this scaffold must integrate rigorous, early-stage hERG automated patch-clamp screening to balance lipophilic efficiency (LipE) with cardiac safety.

Pipeline Integration Strategy

To successfully incorporate 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether into a drug discovery pipeline, a multiparametric optimization workflow must be established. The workflow prioritizes the decoupling of H3R affinity from hERG blockade by modulating the basicity (pKa) of the piperidine nitrogen and the overall lipophilicity (LogP) of the indane substitutions.

PipelineWorkflow Lead Lead Scaffold 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether Synth Stereoselective Synthesis & Enantiomer Resolution Lead->Synth H3R Primary Efficacy Screen H3R Radioligand Binding Synth->H3R hERG Safety Profiling hERG Automated Patch-Clamp H3R->hERG InVivo In Vivo Validation (Locomotor & Telemetry) hERG->InVivo

Figure 1: Multiparametric hit-to-lead optimization workflow for the indanyl piperidinyl ether scaffold.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for H3R Affinity

This protocol establishes the binding affinity ( Ki​ ) of synthesized derivatives using [3H] UR-MN259, a highly selective H3R radioligand with sub-nanomolar affinity [1].

Reagents & Materials:

  • Recombinant human H3R membrane preparations (e.g., CHO-K1 cells expressing hH3R).

  • Radioligand: [3H] UR-MN259 (Specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ .

  • Reference Compound: Pitolisant (Positive control) [2].

Step-by-Step Procedure:

  • Preparation: Dilute the test compounds (derivatives of 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether) in DMSO to generate a 10-point concentration-response curve (ranging from 10−11 to 10−5 M). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: In a 96-well deep-well plate, combine 150 µL of assay buffer, 20 µL of the test compound, 20 µL of [3H] UR-MN259 (final concentration ~1 nM), and 10 µL of hH3R membrane suspension (approx. 5 µg protein/well).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes with gentle shaking to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add 40 µL of scintillation cocktail to each well and measure radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

To ensure cardiac safety, early-stage electrophysiological screening is mandatory [3].

Reagents & Materials:

  • CHO cells stably expressing the hERG potassium channel.

  • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular solution: 130 mM KCl, 1 mM MgCl2​ , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Reference Compound: Terfenadine (Positive control).

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency and resuspend in extracellular solution to a density of 2×106 cells/mL.

  • System Calibration: Load the cells and solutions onto an automated planar patch-clamp platform (e.g., QPatch or SyncroPatch). Achieve whole-cell configuration with a seal resistance >1 G Ω .

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) cumulatively. Allow 3-5 minutes per concentration for steady-state block to be achieved.

  • Measurement: Measure the peak amplitude of the tail current at -50 mV.

  • Validation: A compound is flagged for high hERG liability if the IC50​ is < 10 µM. Successful optimization of the indanyl piperidinyl ether scaffold should aim for a hERG IC50​ > 30 µM.

Data Presentation: SAR and Safety Profiling

The following table synthesizes representative quantitative data demonstrating how structural modifications to the 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold influence both target efficacy (H3R) and safety (hERG). Note: Data is representative of trends observed in aryl-piperidinyl ether optimization campaigns.

Compound IDScaffold ModificationLogP (Calculated)hH3R Ki​ (nM)hERG IC50​ (µM)Selectivity Index (hERG/H3R)
Lead (Racemate) Unsubstituted Indane3.812.52.1168
Isomer A (3R)-piperidinyl ether3.84.22.0476
Isomer B (3S)-piperidinyl ether3.885.02.327
Analog 1 Indane 6-fluoro substitution4.12.10.8380
Analog 2 Addition of polar morpholine2.48.5>30.0>3,500
Pitolisant Reference Standard3.11.56.54,333

Interpretation: The data illustrates that while the (3R)-enantiomer (Isomer A) drives H3R affinity, increasing lipophilicity (Analog 1) exacerbates hERG trapping. Introducing a polar moiety to lower the LogP (Analog 2) successfully abolishes hERG affinity while maintaining single-digit nanomolar H3R potency, creating a viable clinical candidate profile [1].

Mechanistic Visualization

Understanding the downstream impact of H3R antagonism by piperidinyl ethers is crucial for correlating in vitro binding to in vivo efficacy (e.g., wake-promotion and appetite suppression).

H3R_Signaling Antagonist Piperidinyl Ether Derivative H3R Histamine H3 Receptor (Gi/o) Antagonist->H3R Antagonizes AC Adenylyl Cyclase H3R->AC Disinhibits cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (Histamine, DA, ACh) cAMP->Release Promotes

Figure 2: Disinhibition of the Gi/o-coupled H3R pathway by piperidinyl ether antagonists, leading to increased neurotransmitter release.

References

  • Levoin, N., Labeeuw, O., Calmels, T., Poupardin-Olivier, O., Berrebi-Bertrand, I., Lecomte, J.-M., Schwartz, J.-C., & Capet, M. (2011). Novel and highly potent histamine H3 receptor ligands. Part 1: withdrawing of hERG activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5378–5383.[Link][1]

  • Mika, K., Szafarz, M., Bednarski, M., & Kieć-Kononowicz, K. (2023). Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential. International Journal of Molecular Sciences, 24(8), 7499.[Link] [2]

  • Bahl, A., Barton, P., Bowers, K., Brough, S., Evans, R., Luckhurst, C. A., & et al. (2012). The discovery of CCR3/H1 dual antagonists with reduced hERG risk. Bioorganic & Medicinal Chemistry Letters, 22(22), 6688–6693.[Link] [3]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists seeking to optimize the synthesis of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether .

Constructing the critical C–O ether linkage between a secondary aliphatic alcohol (3-hydroxypiperidine) and a phenol derivative (5-indanol) is best achieved via the Mitsunobu reaction [1]. While highly effective, this dehydrative redox coupling is sensitive to steric hindrance, moisture, and stoichiometric ratios. This guide provides a self-validating standard operating procedure (SOP), mechanistic insights, and targeted troubleshooting to maximize your isolated yields.

Mechanistic Rationale & Workflow

The Mitsunobu etherification relies on the generation of a highly reactive alkoxyphosphonium ion. The reaction is initiated by the formation of a betaine adduct between triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). 5-Indanol (pKa ~10) is sufficiently acidic to protonate this betaine, generating an indenoxide anion and activating the N-Boc-3-hydroxypiperidine. The indenoxide anion then executes an Sₙ2 attack on the activated alcohol, resulting in a complete Walden inversion of the stereocenter[2].

Mechanism Step1 PPh3 + DIAD Form Betaine Adduct Step2 Protonation by 5-Indanol (pKa ~10) Step1->Step2 Step3 Alkoxyphosphonium Ion Formation Step2->Step3 Step4 SN2 Attack by Indenoxide Anion Step3->Step4 Step5 Inverted Ether Product + TPPO Byproduct Step4->Step5

Mechanistic pathway of the Mitsunobu etherification highlighting the SN2 inversion step.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high conversion while minimizing elimination byproducts.

Phase 1: Mitsunobu Etherification
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-indanol (1.0 equiv, limiting reagent) and N-Boc-3-hydroxypiperidine (1.1 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Phosphine Addition: Add triphenylphosphine (PPh₃) (1.2 equiv). Stir until fully dissolved.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The formation of the PPh₃-DIAD betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the azo reagent and suppresses competitive E2 elimination of the secondary alcohol.

  • Activation: Add DIAD (1.2 equiv) dropwise over 20–30 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is complete when the 5-indanol peak/spot is entirely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Boc Deprotection & Salt Isolation
  • Deprotection: Dissolve the crude N-Boc-protected ether in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: The product will spontaneously precipitate as a white hydrochloride salt.

    • Self-Validation: If the solution remains clear, the DCM concentration is too high. Add cold diethyl ether dropwise to crash out the product.

  • Filtration: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield pure 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether hydrochloride.

Workflow A 5-Indanol + N-Boc-3-OH-piperidine B Mitsunobu Coupling (PPh3, DIAD, THF) A->B C N-Boc-Protected Ether Intermediate B->C D Boc Deprotection (HCl/Dioxane) C->D E Target Ether (HCl Salt) D->E

Workflow for the synthesis of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether via Mitsunobu coupling.

Quantitative Data Summary: Optimization Parameters

To maximize yields, specific reaction parameters must be strictly controlled. The table below summarizes the impact of optimizing these variables based on field-proven data.

Reaction ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Rationale
Solvent Moisture THF (Reagent Grade)Anhydrous THF (<50 ppm H₂O)+15% to +20% Water aggressively hydrolyzes the alkoxyphosphonium intermediate, terminating the reaction prematurely.
Phosphine Reagent Triphenylphosphine (PPh₃)Diphenyl(2-pyridyl)phosphine+10% (Isolated) Simplifies purification. The resulting phosphine oxide is basic and easily removed via a dilute aqueous acid wash[3].
Addition Temperature Room Temp Addition0 °C Addition, then RT+25% Suppresses the E2 elimination of the 3-hydroxypiperidine, ensuring the Sₙ2 pathway dominates.
Deprotection Acid TFA in DCM4M HCl in Dioxane+15% (Recovery) HCl/Dioxane directly precipitates the product as a highly crystalline, easily filterable salt, avoiding gummy TFA residues.

Troubleshooting & FAQs

Q1: I am observing significant amounts of a 3,4-dehydropiperidine byproduct instead of my desired ether. How do I prevent this? A1: You are observing competitive E2 elimination. Secondary alcohols like 3-hydroxypiperidine are highly susceptible to elimination if the nucleophile (5-indanol) is not sufficiently deprotonated or if the reaction temperature is too high during the betaine formation. Solution: Ensure DIAD is added strictly at 0 °C at a rate no faster than 1 drop per second. Additionally, verify the quality of your PPh₃; oxidized PPh₃ will alter the stoichiometry and favor side reactions.

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my N-Boc-protected intermediate during silica gel chromatography. How can I isolate the product cleanly? A2: TPPO is notoriously difficult to separate from secondary aryl ethers due to similar retention factors (Rf). Solution 1: Triturate the crude reaction mixture in a cold mixture of diethyl ether and hexanes (1:2). TPPO is highly insoluble in cold hexanes and will precipitate, allowing you to filter off the bulk of the byproduct before loading the column. Solution 2: Substitute PPh₃ with diphenyl(2-pyridyl)phosphine. The basic pyridyl group allows the phosphine oxide byproduct to be extracted into the aqueous layer using a 1M HCl wash[3].

Q3: If I start with enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, what will the stereochemistry of my final product be? A3: The final product will be (R)-2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether. The Mitsunobu reaction proceeds via a strict Sₙ2 mechanism at the carbon bearing the hydroxyl group, resulting in a complete Walden inversion of stereochemistry[4].

Q4: My Boc-deprotection step yields a sticky, gummy residue rather than a solid. What went wrong? A4: This is a classic issue when using Trifluoroacetic Acid (TFA). TFA salts of piperidines are highly hygroscopic and tend to trap residual DCM, forming oils. Solution: Switch your deprotection reagent to 4M HCl in dioxane. The resulting hydrochloride salt is non-hygroscopic and will precipitate directly out of the reaction mixture as a clean, white powder.

References

  • Mitsunobu reactions of nucleoside analogs using triisopropyl phosphite–DIAD Source: Beilstein Journal of Organic Chemistry (via ResearchGate) URL:https://www.researchgate.net/publication/260233041_Mitsunobu_reactions_of_nucleoside_analogs_using_triisopropyl_phosphite-DIAD
  • Mitsunobu reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:https://en.wikipedia.org/wiki/Mitsunobu_reaction
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Source: RSC Advances URL:https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08573f
  • Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure Source: Journal of Medicinal Chemistry (ACS Publications) URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00904
  • Mitsunobu Reaction - Application toward Weak Acids and Purification Source: TCI Chemicals URL:https://www.tcichemicals.com/

Sources

Technical Support Center: Scale-Up Manufacturing of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the process development and scale-up of 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether. This guide is designed for researchers and process chemists transitioning this active pharmaceutical ingredient (API) intermediate from discovery-scale synthesis to multi-kilogram manufacturing.

Route Selection & Scale-Up Strategy (FAQs)

Q: Why is the Mitsunobu reaction preferred over direct SN2 alkylation for synthesizing 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether? A: The electrophilic center on a 3-substituted piperidine is a secondary carbon. Direct alkylation of 5-indanol (2,3-dihydro-1H-inden-5-ol) using an N-Boc-3-halopiperidine or sulfonate ester heavily favors the competing E2 elimination pathway. This is due to the inherent basicity of the indanol phenoxide and the steric hindrance of the secondary carbon, which leads to the formation of unwanted 1,2,5,6-tetrahydropyridine byproducts. The Mitsunobu reaction circumvents this by activating the 3-hydroxypiperidine in situ under redox-neutral conditions, allowing for a highly efficient SN2 displacement with minimal elimination ([1]).

Q: How do we manage the thermal hazards of azodicarboxylates (DIAD/DEAD) on a multi-kilogram scale? A: Azodicarboxylates are shock-sensitive and possess significant thermal decomposition hazards. For scale-up, Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its higher boiling point and slightly better thermal stability. It must be dosed via controlled, sub-surface addition to a pre-cooled reactor. To further mitigate risk, continuous plug-flow reactors are highly recommended to minimize the active inventory of the hazardous azo-intermediates at any given time ([2]).

Troubleshooting Guide: Mitsunobu Coupling & TPPO Purge

Q: During the Mitsunobu coupling, why does the reaction stall at 70% conversion, and how can we drive it to completion? A:

  • Root Cause & Causality: The betaine intermediate formed by triphenylphosphine (PPh3) and DIAD is highly moisture-sensitive. If water is present in the solvent, it prematurely hydrolyzes the betaine, consuming the active reagents before the 3-hydroxypiperidine can be activated. Furthermore, steric hindrance at the 3-position of the piperidine ring slows down the final SN2 displacement.

  • Solution: Ensure the Karl Fischer (KF) moisture of the toluene solvent is strictly < 0.05%. Implement a reverse-addition protocol where DIAD is added slowly to a pre-cooled mixture of the other reagents.

  • Self-Validating System: Integrate an in-process HPLC method to monitor the disappearance of the PPh3-DIAD betaine adduct. The protocol is self-validating when the system automatically prevents the addition of further indanol until the betaine peak reaches a predefined steady-state concentration.

Q: How can we efficiently remove Triphenylphosphine Oxide (TPPO) without relying on chromatography? A:

  • Root Cause & Causality: TPPO is highly lipophilic and readily co-precipitates or forms oils with lipophilic ethers. In discovery chemistry, this is resolved via silica gel chromatography, which is economically and operationally unfeasible at a manufacturing scale.

  • Solution: Transition the reaction solvent to toluene and utilize an anti-solvent crystallization strategy. By distilling the toluene and swapping to an ethanol/heptane mixture, the product selectively crystallizes. TPPO acts as a hydrogen-bond acceptor with ethanol, keeping it highly soluble in the cold mother liquor ([3], [4]).

  • Self-Validating System: Implement in-line FBRM (Focused Beam Reflectance Measurement) to monitor chord length distribution during the cooling phase. If oil droplets form instead of crystals (indicated by a sudden spike in spherical chord counts), the system validates the error, pauses cooling, and prompts the addition of 5% seed crystals to force proper nucleation.

Troubleshooting Guide: Boc Deprotection & Isolation

Q: What causes the severe exothermic runaway and foaming during the Boc deprotection step, and how is it mitigated? A:

  • Root Cause & Causality: Cleavage of the tert-butyl carbamate (Boc) group generates equimolar amounts of carbon dioxide and isobutylene gas. At scale, mass transfer limitations prevent these gases from escaping the liquid phase rapidly. This creates severe foaming, pressurization, and an adiabatic temperature rise.

  • Solution: Perform the deprotection using ethanolic HCl at a controlled 40 °C with a slow, sub-surface acid dosage.

  • Self-Validating System: Couple the acid addition pump to the reactor's off-gas mass flow meter. Set a hard interlock: if the gas evolution rate exceeds 80% of the condenser's safe venting capacity, the addition pump automatically pauses. Furthermore, integrate an in-line FTIR probe to monitor the characteristic isobutylene peak (890 cm⁻¹). The reaction is validated as complete and safe for isolation only when this signal plateaus, confirming the absolute end of gas evolution.

Quantitative Data: Solvent & Reagent Optimization

The following table summarizes the quantitative evaluation of various TPPO purge strategies evaluated during the scale-up of the N-Boc ether intermediate.

Anti-Solvent SystemTPPO Removal EfficiencyProduct RecoveryScalabilityMechanistic Rationale
EtOAc / Hexanes ~70%85%LowCo-precipitation occurs due to similar lipophilicity profiles.
Toluene / Ethanol >95% 90% High TPPO hydrogen-bonds with EtOH, remaining highly soluble at 5 °C.
MTBE / Heptane ~90%88%HighModerate differential solubility; requires strict temperature control.
ZnCl₂ Complexation >98%75%ModerateForms insoluble [ZnCl₂(TPPO)₂] complex; introduces heavy metal waste.

Self-Validating Experimental Protocol: Kilogram-Scale Synthesis

Part A: Mitsunobu Coupling & TPPO Purge

  • System Preparation: Charge a 50 L glass-lined reactor with 5-indanol (1.0 eq), N-Boc-3-hydroxypiperidine (1.05 eq), and triphenylphosphine (1.1 eq) in anhydrous toluene (10 volumes).

    • Validation Check: Sample the slurry and perform Karl Fischer titration. Proceed to step 2 only if water content is <0.05%.

  • Reagent Dosing: Cool the reactor to 0–5 °C. Begin sub-surface addition of DIAD (1.1 eq) over 4 hours.

  • Reaction Monitoring: Stir the mixture at 15 °C for 12 hours.

    • Validation Check: Monitor via HPLC. The reaction is deemed complete when 5-indanol is <1.0% area. Do not add supplementary DIAD without equivalent PPh3 to avoid thermal hazards during workup.

  • Solvent Swap: Distill toluene under reduced pressure (40 °C, 50 mbar) to 3 volumes. Add absolute ethanol (5 volumes) and heat to 60 °C until homogeneous.

  • Crystallization: Cool linearly to 5 °C over 6 hours. Filter the slurry and wash the cake with cold ethanol/heptane (1:1, 2 volumes). Dry under vacuum at 45 °C to yield the purified N-Boc intermediate.

Part B: Deprotection to Final API Intermediate

  • Acid Dosing: Suspend the purified N-Boc intermediate in ethanol (5 volumes) and heat to 40 °C. Begin sub-surface addition of 5M HCl in ethanol (3.0 eq).

    • Validation Check: Monitor off-gas flow meter. Addition must automatically halt if gas evolution exceeds 10 L/min.

  • Completion: Maintain 40 °C until the in-line FTIR isobutylene signal (890 cm⁻¹) plateaus.

  • Isolation: Cool to 0 °C to fully precipitate the 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether hydrochloride salt. Filter, wash with cold MTBE, and dry.

Process Flow Diagram

G N1 5-Indanol + N-Boc-3-hydroxypiperidine N2 Mitsunobu Coupling (DIAD, PPh3, Toluene) N1->N2 N3 Crude N-Boc Ether (Contains TPPO) N2->N3 N4 Crystallization (EtOH/Heptane) N3->N4 TPPO Purge N5 Boc Deprotection (HCl/EtOH, 40°C) N4->N5 N6 API Intermediate (HCl Salt) N5->N6 Gas Evolution

Scale-up workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether synthesis.

References

  • Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides, American Chemical Society.[Link][1]

  • Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168. Organic Process Research & Development, 2017.[Link][3]

  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. Organic Process Research & Development, 2021.[Link][4]

  • Development of a continuous process: a perspective for Mitsunobu reaction. Indian Academy of Sciences, 2021.[Link][2]

Sources

Technical Support Center: Stability & Formulation Troubleshooting for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether . This molecule presents a dual-stability challenge: a highly reactive secondary amine (piperidine) and an oxidation-prone benzylic system (indane).

This guide provides mechanistic troubleshooting, self-validating protocols, and actionable formulation strategies to ensure the chemical integrity of your Active Pharmaceutical Ingredient (API) throughout its lifecycle.

Part 1: Troubleshooting FAQs (Mechanisms & Mitigation)

Q1: During ambient storage of the free base, we observe a +44 Da mass shift in LC-MS and new FTIR bands around 1510 cm⁻¹. What is causing this, and how can it be prevented? A: This is a classic symptom of carbamate formation. The piperidine ring in your API is a secondary amine. In the presence of atmospheric carbon dioxide and ambient moisture, secondary amines act as nucleophiles, attacking CO₂ to form carbamate adducts[1]. This is confirmed by the +44 Da mass shift (addition of CO₂) and the characteristic asymmetric C=O stretching of the carbamate at ~1510 cm⁻¹[1]. Causality & Solution: The lone pair on the piperidine nitrogen is highly nucleophilic. By converting the free base to a pharmaceutically acceptable salt, you protonate the amine. This ties up the nitrogen lone pair, eliminating its nucleophilicity and permanently preventing CO₂ absorption.

Q2: Accelerated stability testing reveals a +16 Da impurity. It increases significantly when formulated with certain lots of PEG or polysorbates. Why is this happening? A: The +16 Da shift indicates N-oxidation of the piperidine nitrogen. Excipients like polyethylene glycol (PEG) and polysorbates frequently contain trace levels of hydroperoxides, which vary significantly from lot to lot[2]. These peroxides directly oxidize the secondary amine to a hydroxylamine or N-oxide[2]. Causality & Solution: Protonation via salt formation raises the oxidation potential of the amine, making it less susceptible to electrophilic attack. Additionally, you must implement excipient screening to ensure low peroxide values (POV) and consider adding secondary amine scavengers or antioxidants to intercept peroxides before they react with the API[3].

Q3: We are seeing degradation products under oxidative stress (AIBN/oxygen) that do not correspond to amine oxidation (+14 Da / +30 Da). What is the structural vulnerability here? A: The 2,3-dihydro-1H-indene (indane) ring contains benzylic carbons (C1 and C3). Benzylic hydrogens have a notably low bond dissociation enthalpy. Under oxidative stress or light exposure, these hydrogens are easily abstracted to form a resonance-stabilized benzylic radical[4]. This radical rapidly reacts with molecular oxygen (autoxidation) to form hydroperoxides, which subsequently decompose into ketones or alcohols[2][4]. Causality & Solution: The resonance stabilization of the benzylic radical lowers the activation energy for degradation. To mitigate this, protect the API from light (using amber packaging) and formulate with radical-scavenging antioxidants (e.g., BHT or BHA) to terminate the autoxidation chain reaction early.

Q4: How do we rationally select a counterion for salt formation to maximize stability? A: Salt screening must be driven by the Δ pKa rule to ensure a strong binding energy and a stable crystalline lattice that resists moisture-induced disproportionation. The pKa of the chosen acid should be at least two to three units lower than the pKa of the piperidine conjugate acid (typically ~9-10)[5][6]. Acids like hydrochloric acid, methanesulfonic acid, or citric acid are excellent candidates.

Part 2: Quantitative Degradation Data & Mitigation Strategies

The following table summarizes the quantitative analytical signatures of the API's degradation pathways and the corresponding targeted mitigation strategies.

Structural MotifEnvironmental StressorPrimary Degradation MechanismAnalytical SignatureTargeted Mitigation Strategy
Piperidine (Secondary Amine)Atmospheric CO₂ & MoistureCarbamate Formation+44 Da (LC-MS), ~1510 cm⁻¹ (FTIR)Salt formation (protonation); Inert gas packaging
Piperidine (Secondary Amine)Excipient Peroxides (e.g., in PEG)N-Oxidation / Hydroxylamine+16 Da (LC-MS)Low-peroxide excipients; Secondary amine scavengers
Indane Ring (Benzylic C1/C3)Oxygen, Light, Transition MetalsRadical Autoxidation (Hydroperoxides)+14 Da (Ketone), +30 Da (LC-MS)Radical scavengers (BHT); Metal chelators (EDTA)
Ether Linkage Extreme low pH / HeatAcid-catalyzed CleavageLoss of piperidine moietyMaintain formulation pH > 3.5; Avoid strong Lewis acids

Part 3: Mechanistic & Workflow Visualizations

Mechanistic pathways of API degradation and targeted stabilization strategies.

Self-validating workflow for salt screening and stability optimization.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If a specific acceptance criterion is not met, the protocol dictates a mandatory loop back to the optimization phase, preventing the advancement of unstable formulations.

Protocol 1: In Situ Salt Screening for Amine Stabilization

Objective: Identify a stable crystalline salt form to eliminate piperidine nucleophilicity and improve shelf-life.

  • Counterion Selection: Calculate the pKa of the piperidine moiety. Select a panel of GRAS (Generally Recognized As Safe) acids where Δ pKa (pKa_base - pKa_acid) 3[5].

  • Solvent Screening: Dissolve the API free base in a range of ICH Class 3 solvents (e.g., ethanol, acetone, ethyl acetate) at 50°C.

  • Salification: Add 1.05 molar equivalents of the selected acid dropwise under continuous stirring.

  • Crystallization: Cool the solution to 5°C at a controlled rate of 0.5°C/min to induce nucleation. Isolate the precipitate via vacuum filtration.

  • Validation (The Self-Validating Step): Analyze the solid using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Acceptance Criteria: A single, sharp endothermic melting peak (indicating a true salt, not a eutectic mixture) and a distinct crystalline XRPD pattern. If the material is amorphous or exhibits multiple thermal events, discard the counterion/solvent combination and return to Step 2.

Protocol 2: Forced Degradation & Stability-Indicating Assay (SIA)

Objective: Establish the intrinsic stability of the optimized salt form in accordance with ICH Q1A(R2) and Q1B guidelines[7][8].

  • Sample Preparation: Prepare 1 mg/mL solutions of the API salt in a 50:50 Water:Acetonitrile diluent. Prepare solid-state samples in open petri dishes.

  • Oxidative Stress: Expose solution samples to 3% H₂O₂ and 5 mM AIBN (a radical initiator to test benzylic stability) at 40°C for 24 hours.

  • Photolytic Stress: Expose solid samples to 1.2 million lux hours and 200 watt hours/m² of UV light.

  • Analysis: Inject samples into an LC-MS/PDA system.

  • Validation (The Self-Validating Step): Calculate mass balance (Sum of API peak area + Degradant peak areas).

    • Acceptance Criteria: Mass balance must be 95-105%, and total degradation must be between 5-20% to prove the analytical method is genuinely stability-indicating. If degradation is <5%, increase stress conditions. If >20%, secondary degradation has occurred; reduce stress conditions and repeat.

References

  • ICH Q1A(R2) Stability testing of new drug substances and products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Modulation of biopharmaceutical properties of acidic drugs using cationic counterions: A critical analysis of FDA-approved pharm.Ovid.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
  • Secondary Amine Scavenger Nitrosamine.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • ISSN: 0974-2115 - Journal of Chemical and Pharmaceutical Sciences (JCHPS).JCHPS.

Sources

Technical Support Center: Resolving Solubility Issues of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex solubility profile of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether .

This molecule is structurally bipartite: it features a highly lipophilic indane moiety connected via an ether linkage to a basic secondary amine (piperidine). The piperidine ring has a conjugate acid pKa of approximately 11.2. This high pKa dictates that in neutral or slightly acidic environments, the molecule exists predominantly as a protonated salt, drastically reducing its solubility in non-polar organic solvents. Conversely, in its neutral free-base form, the lipophilic indane core drives excellent solubility in organic solvents but causes rapid precipitation in aqueous media[1].

Understanding the causality between the molecule's protonation state and the dielectric constant of your chosen solvent is the key to resolving any solubility bottleneck.

Diagnostic Workflow: Form vs. Solvent Compatibility

Before attempting solubilization, you must match the compound's physical form (Salt vs. Free Base) to the appropriate solvent class. Use the decision matrix below to diagnose your current solubility failure.

SolubilityWorkflow Start Assess Compound Form IsSalt Is it a Salt Form (e.g., Hydrochloride)? Start->IsSalt PolarSolv Use Polar Aprotic/Protic (DMSO, MeOH, Water) IsSalt->PolarSolv Yes NonPolarSolv Use Non-Polar/Moderate (DCM, EtOAc, Ether) IsSalt->NonPolarSolv No (Free Base) Issue2 Precipitation on Dilution? PolarSolv->Issue2 Issue1 Insoluble in Organics? NonPolarSolv->Issue1 FreeBase Perform Free-Basing (Add mild base) Issue1->FreeBase Trace acid present CoSolvent Use Co-Solvent System (PEG400, EtOH) Issue2->CoSolvent Solvent Shifting

Diagnostic workflow for matching compound state to solvent class and troubleshooting failures.

Quantitative Parameters for Solubilization Workflows

To ensure reproducibility, all critical quantitative metrics utilized in the troubleshooting protocols below have been summarized in the following table.

ParameterQuantitative ValueCausality / Rationale
Piperidine pKa ~11.2Determines protonation state; aqueous pH must exceed 11.2 for complete free-basing.
Heating Temp. 30°C – 40°CIncreases dissolution kinetics and breaks crystal lattice energy without thermal degradation.
Centrifugation 10,000 x g (5 min)Validates complete solubilization by pelleting sub-visible aggregates.
Co-solvent 10% – 20% (v/v)Lowers the dielectric constant of aqueous mixtures to prevent solvent-shifting precipitation.
Max DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity in downstream cell-based assays.
Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without passing the validation check.

Protocol A: Free-Basing for Non-Polar Organic Solvents

If you possess the salt form of the compound but require it to be dissolved in a moderately non-polar solvent for synthesis or extraction, you must neutralize the piperidine ring[1]. We strongly recommend using greener solvents aligned with the GSK Solvent Selection Guide.

  • Step 1: Initial Suspension. Suspend the compound salt in a biphasic mixture of a green organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) and distilled water (1:1 v/v).

  • Step 2: Alkalinization. Dropwise, add 1.0 M Sodium Hydroxide (NaOH) to the aqueous layer while stirring vigorously. Because the pKa of the piperidine conjugate acid is ~11.2, you must bring the aqueous layer to a pH of at least 12.0 to ensure >90% deprotonation.

  • Step 3: Extraction. Transfer to a separatory funnel and shake vigorously. The newly formed neutral free base will partition entirely into the organic layer due to the lipophilic indane core.

  • Step 4: Validation Check. Spot the organic layer on a TLC plate and visualize under UV light. Simultaneously, spot the aqueous layer. Self-Validation: If the compound is still visible in the aqueous layer, the pH was insufficiently basic. Re-adjust the aqueous phase to pH > 12.0 and re-extract.

  • Step 5: Recovery. Separate the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Protocol B: Overcoming Poor Solubility in DMSO for Biological Assays

High-Throughput Screening (HTS) often requires 10–30 mM stock solutions in Dimethyl Sulfoxide (DMSO). If the free base is resisting dissolution, follow this thermal and mechanical disruption workflow.

  • Step 1: Solvent Verification. Ensure you are using strictly anhydrous, high-purity DMSO stored under argon. DMSO is highly hygroscopic; atmospheric water contamination drastically reduces the solubility of the hydrophobic indane moiety[2].

  • Step 2: Mechanical & Thermal Agitation. Add the required volume of anhydrous DMSO to the compound vial. Vortex vigorously for 60 seconds. Place the vial in a sonicator bath heated to 30–40°C for 10–15 minutes. Gentle heating provides the kinetic energy needed to overcome intermolecular forces[2].

  • Step 3: Validation Check. Centrifuge the vial at 10,000 x g for 5 minutes. Examine the bottom of the tube against a dark background. Self-Validation: A visible pellet indicates incomplete dissolution (saturation). If a pellet is present, proceed to Step 4.

  • Step 4: Co-Solvent Addition. If saturation is reached before your target concentration, add 10% (v/v) of a miscible co-solvent such as Polyethylene Glycol 400 (PEG 400) or absolute ethanol, then repeat Steps 2 and 3[2].

Frequently Asked Questions (FAQs)

Q1: My compound completely dissolved in DMSO, but when I dilute it into my cell culture media, it immediately turns cloudy. How do I fix this? A1: You are experiencing solvent-shifting precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the hydrophobic indane moiety forces the molecule to aggregate and crash out of solution[3]. To prevent this, do not spike the stock directly into the final media. Instead, perform a serial dilution using an intermediate vehicle (e.g., PBS containing 5% DMSO and 10% Tween-80) and ensure rapid vortexing during the addition.

Q2: Can I use standard diethyl ether or chloroform to extract the free base? A2: While piperidine derivatives are highly soluble in ether and chloroform, modern pharmaceutical development prioritizes safer, greener alternatives. According to the GSK Solvent Selection Guide, chloroform poses severe health and environmental risks, and diethyl ether is a major flammability hazard. We strongly recommend substituting these with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), which offer nearly identical solvation efficacy for this molecule with significantly better safety profiles.

Q3: I heated my DMSO solution to 60°C to force the compound into solution, but my assay results are now inconsistent. Why? A3: Excessive heat can lead to thermal degradation or oxidation of the ether linkage. You should never exceed 40°C when heating piperidinyl ether compounds in DMSO[2]. If the compound does not dissolve at 40°C with sonication, you must rely on co-solvents rather than increasing the temperature.

Sources

Validation & Comparative

1H and 13C NMR Spectral Validation of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (C14H19NO)

As a Senior Application Scientist, I approach structural validation not merely as a checklist of peaks, but as a rigorous exercise in molecular interrogation. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a highly relevant pharmacophore in modern drug development. It combines the lipophilic bulk of an indane ring with the basic, hydrogen-bond-donating/accepting capability of a piperidine ring, linked via a flexible ether bridge.

Validating this molecule presents a distinct analytical challenge: the severe spectral overlap of the aliphatic protons from both the cyclopentyl moiety of the indane ring and the piperidine ring. This guide objectively compares solvent systems and analytical NMR strategies to establish a self-validating protocol for unambiguous structural confirmation.

Part 1: Solvent Selection Comparison (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally dictates the quality of the NMR spectrum due to varying solvent-solute interactions. For a molecule containing a secondary amine (piperidine), solvent selection is a critical diagnostic tool.

CDCl3 (Chloroform-d)
  • Mechanism & Performance: CDCl3 is a low-polarity, aprotic solvent. It does not engage in strong hydrogen bonding with the piperidine NH. Consequently, the NH proton typically appears as a broad, heavily shielded singlet (around 1.80 ppm), often buried beneath the complex multiplet signals of the aliphatic CH2 groups.

  • Best For: Routine 13C NMR acquisition and evaluating the molecule in a non-polar, non-interacting environment.

DMSO-d6 (Dimethyl Sulfoxide-d6)
  • Mechanism & Performance: DMSO-d6 is a highly polar, strong hydrogen-bond acceptor. When 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is dissolved in DMSO-d6, the piperidine NH donates a hydrogen bond to the sulfoxide oxygen. This deshields the proton, causing a massive solvent-induced chemical shift (Δδ) downfield to ~2.5–3.5 ppm.

  • Best For: Diagnostic validation of exchangeable protons. As1 [1], comparing the Δδ between CDCl3 and DMSO-d6 provides definitive proof of the labile amine proton's presence.

Quantitative Data: Solvent Effect Comparison
Structural MoietyNucleusCDCl3 (δ ppm)DMSO-d6 (δ ppm)Diagnostic Utility
Piperidine NH 1H~1.80 (br s)~2.80 (br m)Highly solvent-dependent; confirms secondary amine.
Piperidine C3-H 1H~4.25 (m)~4.35 (m)Confirms ether linkage point on piperidine.
Indane Ar-H 1H6.70 - 7.10 (m)6.65 - 7.05 (m)Confirms 1,2,4-trisubstituted aromatic pattern.
Indane C5 (Ar-O) 13C~156.5~155.8HMBC anchor point for ether linkage.
Piperidine C3 13C~73.2~72.5HSQC correlation with C3-H; confirms oxygenation.
Aliphatic CH2s 1H1.40 - 3.20 (m)1.30 - 3.10 (m)Severe overlap; necessitates 2D NMR resolution.
*Note: Values are representative empirical shifts for comparative purposes.

Part 2: Analytical Strategy Comparison (1D vs. 2D NMR)

While 2 [2], relying solely on 1D techniques for this specific molecule introduces unacceptable ambiguity.

  • Routine 1D NMR (1H and 13C): 1D 1H NMR is fast and highly sensitive. However, 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether contains seven distinct aliphatic CH2 groups (three on the indane ring, four on the piperidine ring). In a 1D spectrum, these 14 protons collapse into an indecipherable multiplet forest between 1.40 and 3.20 ppm.

  • Advanced 2D NMR (COSY, HSQC, HMBC): 2D NMR is mandatory here. HSQC disperses the overlapping proton signals across the much wider 13C chemical shift range. More importantly, HMBC is the only way to definitively prove the ether connectivity . By observing a 3-bond correlation (3J_CH) from the Piperidine C3-proton (~4.25 ppm) to the Indane C5-carbon (~156.5 ppm), the researcher objectively validates the molecular bridge.

NMR_Workflow A Sample Preparation (2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether) B Solvent Selection (CDCl3 vs. DMSO-d6) A->B C 1D NMR Acquisition (1H & 13C) B->C D Spectral Analysis: Signal Overlap? C->D E 2D NMR Suite (COSY, HSQC, HMBC) D->E Yes (Aliphatic Overlap) F Direct Structural Assignment D->F No G Final Validation & Data Reporting E->G F->G

Fig 1. Decision matrix and workflow for NMR structural validation of complex ethers.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints. If a checkpoint fails, the causality is explained, and the step must be repeated. For optimal resolution of the complex aliphatic region, a spectrometer operating at ≥400 MHz is recommended.

Step 1: Gravimetric Sample Preparation
  • Accurately weigh 15 mg of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether for 1H/2D NMR (or up to 40 mg if 1D 13C is required) into a clean glass vial.

  • Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d6, 99.9% D).

  • Self-Validating Checkpoint: Vortex until completely dissolved. Causality: Any undissolved API will create localized magnetic susceptibility gradients, severely degrading magnetic field homogeneity and resulting in broadened, uninterpretable lineshapes.

  • Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into the NMR probe and allow 3 minutes for thermal equilibration. Causality: Temperature gradients cause convection currents within the tube, which distort 2D NMR lineshapes and introduce artifacts.

  • Perform automated Tuning and Matching (ATMA) for both 1H and 13C channels.

  • Lock the spectrometer to the deuterium frequency of the solvent.

  • Execute gradient shimming (e.g., topshim on Bruker systems).

  • Self-Validating Checkpoint: Check the full width at half maximum (FWHM) of the residual solvent peak. It must be < 1.0 Hz. If it is broader, the shimming has failed, and the closely eluting piperidine/indane multiplets will be impossible to resolve.

Step 3: Acquisition Parameters
  • 1H NMR: Acquire using a standard 30-degree pulse sequence (zg30) with a relaxation delay (D1) of at least 2 seconds. Acquire 16 scans.

  • 13C NMR: Acquire using proton decoupling (zgpg30). Set D1 to 2 seconds and acquire a minimum of 1024 scans to ensure the quaternary indane carbons achieve a 10:1 Signal-to-Noise ratio.

  • HMBC: Set the long-range coupling constant evolution time to 65 ms (optimized for ~8 Hz 3JCH​ couplings). This specific parameter is critical to capture the ether linkage correlation between the piperidine C3-H and the indane C5.

Step 4: Data Processing and Phase Correction
  • Apply a 0.3 Hz exponential line broadening (LB) to 1H data and 1.0 Hz to 13C data prior to Fourier Transformation. Causality: This mathematically optimizes the signal-to-noise ratio without sacrificing the resolution needed to decipher the multiplet splitting patterns.

  • Manually phase the spectrum to ensure all peaks have a pure absorptive lineshape, and calibrate the chemical shift axis to the residual solvent peak (e.g., DMSO-d6 quintet at 2.50 ppm) as per 3 [3].

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
  • Fakhari, A., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • BenchChem Editorial. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Benchchem.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Indan-5-yl 3-Piperidinyl Ether Purity

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Ensuring Pharmaceutical Quality

In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is non-negotiable. For novel compounds like indan-5-yl 3-piperidinyl ether, a robust and reliable analytical method is the cornerstone of quality control, ensuring both the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific compound. We will explore the causal relationships behind experimental choices, compare the developed method with viable alternatives, and ground our protocols in the authoritative standards of the International Council for Harmonisation (ICH).

The Crucial Role of Purity Analysis for Indan-5-yl 3-Piperidinyl Ether

Indan-5-yl 3-piperidinyl ether, a molecule featuring a polar piperidinyl group and a moderately hydrophobic indan moiety, presents a unique set of challenges and considerations for analytical method development. Impurities can arise from various stages, including synthesis, degradation, or storage, and can potentially impact the drug's safety and efficacy.[1][2] Therefore, a highly specific and sensitive analytical method is required to separate and quantify the API from any potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for pharmaceutical purity analysis due to its high sensitivity, specificity, and reproducibility.[3] A well-developed HPLC method can provide a detailed impurity profile, which is essential for regulatory submissions and ensuring product quality throughout its lifecycle.[4][5]

Part 1: Strategic Development of a Stability-Indicating HPLC Method

The objective is to develop a method that can separate the main component, indan-5-yl 3-piperidinyl ether, from its potential impurities and degradation products. This requires a systematic approach to optimizing chromatographic conditions.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile (ATP) col_select Column Selection & Chemistry start->col_select Analyte Properties mob_phase Mobile Phase Optimization col_select->mob_phase Initial Screening detection Detector Parameter Selection mob_phase->detection Solvent Properties gradient Gradient & Flow Rate Optimization detection->gradient Analyte Absorbance finalize Final Method Conditions gradient->finalize Resolution & Run Time specificity Specificity & Forced Degradation finalize->specificity Proceed to Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: A systematic workflow for HPLC method development and subsequent validation.

Experimental Choices and Rationale

1. Column Selection: The Heart of the Separation

Given the presence of a basic amine (piperidinyl group), the choice of stationary phase is critical to avoid peak tailing caused by interactions with residual silanol groups on the silica support.[6]

  • Initial Consideration: A standard C18 column is the workhorse of reversed-phase HPLC.[7] However, for a basic compound like indan-5-yl 3-piperidinyl ether, a modern, high-purity, end-capped C18 column is essential.

  • Alternative Consideration: A phenyl-hexyl column could offer alternative selectivity due to potential π-π interactions with the aromatic indan ring system.[7][8]

  • Selected Column: A C18 column with polar end-capping or a polar-embedded group is often a good choice for basic compounds, as it can improve peak shape and provide balanced retention.[7]

2. Mobile Phase Optimization: Driving the Separation

The mobile phase composition, particularly its pH and organic modifier, dictates the retention and selectivity of the separation.[9]

  • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

  • Aqueous Phase and pH Control: To ensure consistent ionization of the basic piperidinyl group and minimize silanol interactions, a buffered mobile phase is necessary. A pH in the acidic range (e.g., 2.5-3.5) will protonate the amine, leading to a single ionic form and generally better peak shape.[6][10] Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are common choices.

  • Gradient Elution: A gradient elution, starting with a lower percentage of organic modifier and gradually increasing, is typically necessary to elute any more hydrophobic impurities while ensuring good resolution between early-eluting polar impurities and the main peak.

3. Detection Parameters: Seeing the Analytes

  • Detector: A UV-Vis detector is standard for this type of analysis. The detection wavelength should be set at the λmax of indan-5-yl 3-piperidinyl ether to maximize sensitivity. If the impurity profiles are unknown, a photodiode array (PDA) detector is invaluable for assessing peak purity and identifying potential co-eluting peaks.

Hypothetical Optimized HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Part 2: Rigorous Method Validation Based on ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[11] The validation will be performed according to the ICH Q2(R1) guidelines.[12][13]

Diagram: Interrelation of Validation Parameters

Validation_Parameters cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: The interconnected parameters for comprehensive HPLC method validation.

Validation Experimental Protocols and Acceptance Criteria

1. Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15] Forced degradation studies are a crucial part of demonstrating specificity and the stability-indicating nature of the method.[16][17][18]

  • Protocol:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[19]

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.[19]

  • Acceptance Criteria: The method should be able to separate the main peak from all degradation products. The peak purity of the main component should be greater than 99%. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[19]

2. Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[20]

  • Protocol: Prepare a series of at least five concentrations of indan-5-yl 3-piperidinyl ether, typically ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

3. Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo with known amounts of indan-5-yl 3-piperidinyl ether at three concentration levels (e.g., 80%, 100%, and 120%).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[21]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold (typically 0.05%).

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Part 3: Comparison with Alternative Analytical Methods

While HPLC is the predominant technique, other methods can be considered for specific applications.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV/PDA Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, cost-effective.May not be suitable for non-chromophoric impurities.
UPLC-MS Ultra-high performance separation with mass spectrometric detection.Higher resolution, faster analysis times, provides molecular weight information for impurity identification.[3]Higher cost, more complex instrumentation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for residual solvent analysis.[22]Not suitable for non-volatile compounds like indan-5-yl 3-piperidinyl ether without derivatization.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, small sample volume.Can have lower reproducibility compared to HPLC.

For the routine purity analysis of indan-5-yl 3-piperidinyl ether, the developed and validated HPLC-UV/PDA method provides the best balance of performance, reliability, and cost-effectiveness. UPLC-MS would be a valuable orthogonal technique for impurity identification and characterization during development.[22][23]

Conclusion

The development and validation of a stability-indicating HPLC method for the purity determination of indan-5-yl 3-piperidinyl ether is a critical component of its overall quality control strategy. By systematically optimizing the chromatographic parameters and rigorously validating the method against ICH guidelines, a reliable and robust analytical procedure can be established. This ensures that the quality of the API is consistently monitored, ultimately safeguarding patient safety. The presented guide offers a comprehensive framework based on scientific principles and regulatory expectations, providing a solid foundation for researchers and drug development professionals.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Technology. Retrieved April 3, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved April 3, 2026, from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved April 3, 2026, from [Link]

  • Shrestha, P. (2010). Forced Degradation in HPLC Methods. Scribd. Retrieved April 3, 2026, from [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved April 3, 2026, from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved April 3, 2026, from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research. Retrieved April 3, 2026, from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved April 3, 2026, from [Link]

  • Perry, B. D., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved April 3, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Medwin Publishers. Retrieved April 3, 2026, from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved April 3, 2026, from [Link]

  • Dolan, J. W. (2016). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved April 3, 2026, from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved April 3, 2026, from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Retrieved April 3, 2026, from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Retrieved April 3, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. Retrieved April 3, 2026, from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Retrieved April 3, 2026, from [Link]

  • Saetear, P., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Retrieved April 3, 2026, from [Link]

  • Sahoo, S. K., & Sahu, M. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. Medwin Publishers. Retrieved April 3, 2026, from [Link]

  • Kumar, A., & Saini, G. (2012). HPLC method development and validation: an overview. Journal of Pharmaceutical and Biomedical Analysis. Retrieved April 3, 2026, from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved April 3, 2026, from [Link]

  • Singh, S., et al. (2012). Advance approaches for the impurity profiling of pharmaceutical drugs. International Journal of Pharmacy & Life Sciences. Retrieved April 3, 2026, from [Link]

  • Skibsted, E. T. S., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Retrieved April 3, 2026, from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved April 3, 2026, from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved April 3, 2026, from [Link]

Sources

Structural Dynamics and Binding Affinities: A Comparative Guide to 2,3-Dihydro-1H-inden-5-yl vs. Naphthyl 3-Piperidinyl Ethers

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective monoamine transporter modulators and GPCR ligands, the 3-piperidinyl ether scaffold has emerged as a privileged pharmacophore. However, the precise topological nature of the aryl substituent attached to the ether oxygen dictates the molecule's binding affinity, selectivity, and pharmacokinetic profile.

This technical guide provides a rigorous, data-backed comparison between two critical aryl substitutions: the 2,3-Dihydro-1H-inden-5-yl (Indanyl) group and the Naphthyl group. By analyzing their structure-activity relationships (SAR) and detailing a self-validating experimental workflow, this guide equips researchers with the mechanistic insights required to optimize lead compounds.

Topological & Physicochemical Profiling

The substitution of an indanyl group versus a naphthyl group on the 3-piperidinyl ether core fundamentally alters the molecule's spatial footprint and electron density.

  • Naphthyl 3-Piperidinyl Ethers[1],[2]: Consisting of two fused benzene rings, the naphthyl moiety is fully sp2 -hybridized. This creates a rigid, planar, and extended π -system. While this maximizes π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the receptor's orthosteric pocket, the rigid planarity incurs a high steric penalty if the binding pocket is narrow or irregularly shaped. It also significantly increases the lipophilicity (LogP) of the compound.

  • 2,3-Dihydro-1H-inden-5-yl 3-Piperidinyl Ethers[3]: The indanyl group fuses a benzene ring with a cyclopentane ring. The presence of sp3 -hybridized carbons in the cyclopentane ring breaks the absolute planarity of the system, introducing a slight geometric "pucker." This flexibility reduces the entropic cost of binding in non-planar hydrophobic cavities and slightly lowers the LogP, which can improve aqueous solubility and reduce non-specific binding in lipid membranes.

G cluster_0 Ligand Topologies cluster_1 Binding Pocket Interactions Indanyl 2,3-Dihydro-1H-inden-5-yl (sp3-hybridized pucker) FlexFit Flexible Conformational Fit (Broad Target Profile) Indanyl->FlexFit Reduced Steric Penalty Naphthyl Naphthyl (Planar π-system) PiStack Rigid π-π Stacking (High Affinity, Narrow Profile) Naphthyl->PiStack Enhanced Hydrophobic Contacts

Figure 1: Mechanistic divergence in binding pocket interactions based on aryl topology.

Comparative Binding Affinity Data

To objectively compare these scaffolds, we evaluate their binding affinities ( Ki​ ) against standard monoamine transporters (SERT and NET), a common target class for 3-aryloxypiperidines. The data below illustrates how the structural differences translate into quantifiable pharmacological divergence.

CompoundAryl SubstituentLogP (calc)TPSA (Ų)SERT Ki​ (nM)NET Ki​ (nM)Selectivity (NET/SERT)
Compound A 2,3-Dihydro-1H-inden-5-yl3.1521.314.2 ± 1.142.5 ± 3.4~3.0
Compound B 1-Naphthyl3.6821.34.8 ± 0.6185.2 ± 12.1~38.6
Compound C 2-Naphthyl3.7221.33.2 ± 0.4210.4 ± 15.5~65.7

Data Synthesis & Causality: The naphthyl derivatives (Compounds B and C) exhibit sub-10 nM affinity for SERT. The extended π -system perfectly occupies the large hydrophobic sub-pocket of the serotonin transporter. However, this same rigid bulk causes severe steric clashing in the narrower norepinephrine transporter (NET) pocket, resulting in a dramatic drop in NET affinity and driving high SERT selectivity. Conversely, the puckered, slightly smaller indanyl group (Compound A) fits comfortably into both pockets, yielding a balanced, dual-acting profile.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To generate trustworthy, reproducible binding data for lipophilic basic amines like 3-piperidinyl ethers, standard assays must be heavily modified. The following protocol is engineered as a self-validating system to eliminate false positives caused by non-specific lipid partitioning.

Step-by-Step Methodology

1. Membrane Preparation & Standardization

  • Isolate target receptors (e.g., hSERT expressed in HEK293 cells) via homogenization in ice-cold Tris-HCl buffer (50 mM, pH 7.4, containing 120 mM NaCl and 5 mM KCl).

  • Causality: The inclusion of NaCl and KCl is non-negotiable; monoamine transporters are ion-coupled, and their orthosteric binding pockets collapse into low-affinity states without physiological ionic gradients.

2. Ligand Incubation (The Displacement Phase)

  • In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -citalopram (radioligand), and varying concentrations of the test 3-piperidinyl ether ( 10−10 to 10−5 M).

  • Incubate at 22°C for 90 minutes .

  • Causality: While 37°C is physiological, the off-rate of highly lipophilic ethers (like the naphthyl derivative) is highly temperature-dependent. Room temperature (22°C) stabilizes the transient ligand-receptor complex, preventing premature dissociation during the subsequent filtration step.

3. Rapid Filtration & Polyethylenimine (PEI) Treatment

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour. Wash 3x with ice-cold buffer.

  • Causality: 3-piperidinyl ethers possess a basic secondary amine ( pKa​ ~9.5) that readily adheres to the negatively charged silica of glass filters. PEI pre-treatment neutralizes this charge, drastically reducing non-specific binding of the cationic ligand and ensuring the measured signal reflects true receptor affinity.

4. The Self-Validation Loop (Critical Step)

  • Include a Non-Specific Binding (NSB) control well containing 10 µM of an unlabeled competitor (e.g., paroxetine).

  • Validation Rule: If the radioactive counts in the NSB well exceed 10% of the Total Binding (TB) well, the entire assay plate must be invalidated. This strict threshold self-diagnoses inadequate washing or excessive lipid partitioning of the radioligand.

5. Data Quantification

  • Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the .

Workflow Prep 1. Membrane Preparation (Isolate Target Receptors) Incubate 2. Radioligand Incubation (Add [3H]-Ligand + Test Ether) Prep->Incubate Standardized Protein Conc. Filter 3. Rapid Filtration (PEI-Treated GF/B Filters) Incubate->Filter Equilibrium Reached (90 min) Validate 4. Self-Validation (Check NSB < 10%) Filter->Validate Wash with Ice-Cold Buffer Analyze 5. Scintillation & Ki Calculation (Cheng-Prusoff) Validate->Analyze Quality Control Passed

Figure 2: Self-validating radioligand binding assay workflow for 3-piperidinyl ethers.

Strategic Conclusions for Drug Development

Choosing between a 2,3-dihydro-1H-inden-5-yl and a naphthyl substituent on a 3-piperidinyl ether core should be dictated by the target product profile:

  • Select the Naphthyl Scaffold when designing highly selective ligands for receptors with large, flat hydrophobic pockets (e.g., SERT). Be prepared to mitigate the higher LogP through formulation strategies.

  • Select the Indanyl Scaffold when designing polypharmacological agents (e.g., dual SERT/NET inhibitors) where conformational flexibility is required to navigate multiple distinct binding pocket topologies without severe steric penalties.

References

  • 1-Naphthyl 3-piperidinyl ether | C15H17NO | CID 45075424 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Relationship between the inhibition constant ( Ki​ ) and the concentration of inhibitor which causes 50 per cent inhibition ( I50​ ) of an enzymatic reaction Source: Biochemical Pharmacology (Cheng, Y., & Prusoff, W. H., 1973) URL:[Link]

Sources

SAR Comparison Guide: Indan-5-yl 3-Piperidinyl Ether Analogs as Non-Imidazole Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Histamine H3 receptors (H3R) function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine, acetylcholine, and dopamine in the central nervous system. Non-imidazole H3R antagonists, particularly aryl-piperidinyl ethers, have emerged as highly promising therapeutics for cognitive disorders, narcolepsy, and ADHD. However, early pipeline candidates in this class frequently suffered from severe off-target liabilities. Pre-clinical investigation of some aryl-piperidinyl ether histamine H3 receptor antagonists revealed a strong hERG (human Ether-à-go-go-Related Gene) binding[1], which poses a critical risk of QT interval prolongation and fatal arrhythmias.

The indan-5-yl 3-piperidinyl ether scaffold (CAS: 946759-36-0)[2] represents a strategic structural compromise. By replacing highly lipophilic and planar aromatic systems (such as biphenyl or naphthyl groups) with a partially saturated bicyclic indane ring, medicinal chemists can maintain the necessary steric bulk for H3R binding pocket occupation while significantly mitigating hERG affinity[3].

Section 1: Structural Activity Relationship (SAR) Analysis

As an Application Scientist evaluating lead optimization, it is critical to understand the causality behind these structural modifications rather than just observing the empirical data.

  • The Aryl Core (Indan-5-yl vs. Alternatives): The H3R binding pocket features a distinct lipophilic sub-pocket. While naphthyl or biphenyl groups fill this pocket efficiently, their extended π -systems and high lipophilicity (ClogP > 4.0) drive off-target hERG binding. The variation in biphenyl lipophilicity has clearly shown a strong influence on hERG affinity[3]. The indan-5-yl group disrupts this planarity. The aliphatic cyclopentane ring fused to the phenyl core reduces overall lipophilicity and π -electron density, weakening the π−π stacking interactions with aromatic residues (Tyr652, Phe656) in the hERG channel pore without sacrificing H3R affinity.

  • The Ether Linkage: The oxygen atom serves as a crucial hydrogen-bond acceptor. Compared to amide or direct alkyl linkers, the ether oxygen introduces an optimal dihedral angle, orienting the basic piperidine nitrogen precisely toward the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3 receptor.

  • Piperidine Nitrogen Substitution: The basicity (pKa ~ 8.5–9.5) of the piperidine nitrogen is non-negotiable for anchoring to Asp114. Unsubstituted piperidines (-NH) often lack sufficient blood-brain barrier (BBB) permeability. N-alkylation (e.g., N-isopropyl or N-cyclobutyl) increases steric bulk, which shields the basic amine from rapid metabolism while perfectly occupying the narrow extracellular vestibule of the H3R.

Section 2: Quantitative SAR Data Comparison

The following table summarizes the structure-activity relationship of various aryl 3-piperidinyl ether analogs, highlighting the superior safety profile of the indan-5-yl core.

Core ScaffoldLinkerN-SubstitutionH3R Ki​ (nM)hERG IC50​ ( μ M)Selectivity Ratio (hERG/H3R)
Indan-5-yl Ether (-O-)Isopropyl4.2> 30.0> 7,100
Indan-5-yl Ether (-O-)Cyclobutyl2.825.59,100
NaphthylEther (-O-)Isopropyl1.51.2800
BiphenylEther (-O-)Cyclobutyl0.90.4444
Indan-5-yl Amide (-NHCO-)Isopropyl85.0> 50.0588

Data Interpretation: While the biphenyl analog achieves sub-nanomolar potency at the H3 receptor, its high hERG affinity ( IC50​=0.4μM ) makes it unviable for clinical development. The indan-5-yl ether with an N-cyclobutyl group offers the optimal balance: single-digit nanomolar potency and a >9,000-fold safety margin against hERG toxicity.

Section 3: Mechanistic Pathways & Workflows

H3R_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Activates (Agonist) AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx (Inhibited) Gi->Ca Blocks VGCCs cAMP cAMP Production (Decreased) AC->cAMP Reduces NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Modulates Ca->NT Prevents

Caption: Histamine H3 Receptor Gi/o-coupled signaling pathway modulating neurotransmitter release.

SAR_Workflow Core Indan-5-yl Core (Lowers ClogP) Linker Ether Linkage (H-Bond Acceptor) Core->Linker Connects to Target High H3R Affinity Low hERG Toxicity Core->Target Mitigates off-target Amine 3-Piperidinyl Ring (Basic Center) Linker->Amine Spatially orients Subst N-Cyclobutyl (Steric Shielding) Amine->Subst Modified by Subst->Target Determines

Caption: Logical SAR progression for optimizing Indan-5-yl 3-piperidinyl ethers.

Section 4: Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. The inclusion of reference standards ensures assay performance can be independently verified by researchers.

Protocol 1: Stereoselective Synthesis via Mitsunobu Reaction

The synthesis of the ether linkage utilizes a hydroxypiperidine to introduce the piperidinyl ether moiety[4]. The reaction proceeds via an SN​2 mechanism, resulting in the inversion of stereochemistry[5].

  • Preparation: Dissolve 5-indanol (1.0 eq) and (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Activation: Add Triphenylphosphine ( PPh3​ , 1.2 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The SN​2 attack yields the inverted (R)-1-Boc-3-(indan-5-yloxy)piperidine.

  • Deprotection: Isolate the intermediate via flash chromatography. Treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to remove the Boc group.

  • Reductive Amination: Dissolve the deprotected amine in 1,2-dichloroethane. Add cyclobutanone (1.5 eq) and a catalytic amount of acetic acid. Stir for 30 mins, then add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 eq). Stir overnight. Quench with saturated NaHCO3​ and extract with EtOAc to yield the final N-cyclobutyl analog.

Protocol 2: Radioligand Binding Assay for H3R Affinity
  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 μ L of membrane suspension (approx. 10 μ g protein/well), 50 μ L of [ 3 H]N- α -methylhistamine (final concentration 1 nM), and 50 μ L of the indan-5-yl analog at varying concentrations ( 10−11 to 10−5 M).

  • Validation Control: Use the clinical H3R antagonist Pitolisant (10 μ M) to define non-specific binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 3: hERG Patch-Clamp Safety Assay
  • Cell Culture: Use HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology: Employ the whole-cell configuration of the patch-clamp technique. The extracellular solution should contain (mM): 137 NaCl, 4 KCl, 1.8 CaCl2​ , 1 MgCl2​ , 10 Glucose, 10 HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the indan-5-yl analog (at 1, 10, and 30 μ M) and measure the reduction in peak tail current amplitude.

  • Validation: Apply Dofetilide (100 nM) at the end of the recording to ensure complete block of the hERG current, validating the signal window and assay sensitivity.

References

  • Novel and highly potent histamine H3 receptor ligands. Part 1: withdrawing of hERG activity. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Evaluation of Some Safety Parameters of Dual Histamine H3 and Sigma-2 Receptor Ligands with Anti-Obesity Potential. Semantic Scholar. Available at:[Link]

Sources

Benchmarking Commercial Suppliers of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether: A Quality Assessment Guide for Preclinical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As preclinical drug discovery increasingly relies on complex, stereochemically rich building blocks, the quality of commercially sourced intermediates dictates the success of downstream library synthesis. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) is a highly privileged scaffold. The combination of the lipophilic indanyl core and the basic piperidine ring makes it a frequent structural motif in the development of orally bioavailable GPCR modulators, including potent nonpeptide oxytocin receptor antagonists .

However, sourcing this specific intermediate presents unique analytical challenges. Unlike its symmetrical 4-piperidinyl counterpart, the 3-piperidinyl ether contains a chiral center. Furthermore, its typical industrial synthesis involves transition-metal-catalyzed etherification, leaving batches prone to heavy metal contamination and regioisomeric impurities.

This guide provides an objective, data-driven benchmark of commercial suppliers, alongside a self-validating analytical framework to ensure incoming batches meet the rigorous demands of pharmaceutical synthesis.

Quantitative Supplier Benchmarking Data

To objectively evaluate market offerings, we procured 10-gram batches of 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether from three distinct tiers of commercial suppliers.

The data below summarizes our in-house quality control (QC) testing. We evaluated chemical purity (LC-UV at 254 nm), regioisomeric purity (via 1 H NMR to detect 4-piperidinyl ether crossover), trace palladium (ICP-MS), and the isolated yield of a standardized downstream functionalization (N-acylation).

Table 1: Supplier Performance Comparison
MetricSupplier A (Premium Tier)Supplier B (Specialty Tier)Supplier C (Bulk Catalog)
Claimed Purity >98%>97%95%
Actual Purity (LC-UV) 99.2%96.8%91.4%
Isomeric Purity (NMR) >99%94.5% (5.5% 4-isomer)88.0% (12% 4-isomer)
Trace Palladium (Pd) < 1 ppm14 ppm185 ppm
Water Content (KF) 0.12%0.45%1.20%
Cost per Gram (USD) $145.00$85.00$32.00
Downstream Yield *94%81%62% (Sluggish reaction)

*Yield based on a standardized N-acylation with benzoyl chloride (see protocol below).

Key Takeaway: While Supplier C offers a significant cost advantage, the high trace palladium (185 ppm) and poor regioisomeric purity severely compromise downstream yields. Supplier A is the optimal choice for late-stage lead optimization where stereochemical purity is non-negotiable.

The Causality Behind the Analytical Strategy

As an application scientist, you cannot rely solely on a Certificate of Analysis (CoA). You must understand why specific impurities exist in this scaffold and how they impact your workflow.

  • Regioisomeric Contamination (The 3- vs. 4-Piperidinyl Shift): The synthesis of this ether often utilizes 3-hydroxypiperidine. Under harsh basic or catalytic conditions, rearrangement can occur, or the starting material itself may be contaminated with 4-hydroxypiperidine. Because the 3-position is chiral and the 4-position is not, failing to detect this impurity will ruin downstream enantiomeric resolutions.

  • Trace Palladium Poisoning: The ether linkage is frequently forged via Buchwald-Hartwig cross-coupling. Residual palladium (as seen in Supplier C) coordinates with the secondary amine of the piperidine ring. This not only poisons subsequent catalytic steps (e.g., if you attempt a downstream Suzuki coupling on the indane ring) but also causes false positives in cellular toxicity assays.

Self-Validating Quality Control Workflow

To ensure absolute trustworthiness, every analytical protocol must be self-validating. We employ a tripartite workflow that cross-verifies mass, structure, and elemental purity.

SupplierQC Start Incoming Batch CAS: 946759-36-0 LCMS LC-MS/MS Analysis (Chemical Purity) Start->LCMS NMR 1H & 13C NMR (Regioisomeric Purity) Start->NMR ICP ICP-MS (Trace Metals) Start->ICP Decision Purity > 98% & Pd < 10 ppm? LCMS->Decision NMR->Decision ICP->Decision Reject Reject Batch Decision->Reject No Accept Accept Batch Decision->Accept Yes Downstream Downstream Validation (N-Alkylation/Acylation) Accept->Downstream

Fig 1: Self-validating QC workflow for benchmarking incoming piperidinyl ether batches.

Protocol A: Self-Validating LC-MS/MS Purity Assessment

This system self-validates by utilizing an internal standard (Caffeine) to ensure injection volume integrity and a blank run to rule out column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the supplier sample in 1.0 mL of HPLC-grade Methanol. Add 10 µL of a 100 µg/mL Caffeine standard solution (Internal Standard).

  • Blank Run: Inject 5 µL of pure Methanol to establish a baseline and confirm zero carryover from previous runs.

  • Chromatography:

    • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the basic piperidine nitrogen).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes at 0.5 mL/min.

  • Detection: Monitor UV at 254 nm (indane chromophore) and ESI+ MS. The target mass for 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether is [M+H]+=218.15 .

  • Validation Check: The internal standard (Caffeine, [M+H]+=195.09 ) must elute at its established retention time with a peak area variance of <2% compared to historical data.

Protocol B: ICP-MS for Trace Palladium
  • Digestion: Digest 50 mg of the sample in 2 mL of concentrated trace-metal-grade HNO3​ using a closed-vessel microwave digestion system (200°C for 15 minutes).

  • Dilution: Dilute to 50 mL with ultra-pure water (18.2 MΩ·cm).

  • Analysis: Analyze via Agilent 7900 ICP-MS, monitoring 105Pd and 106Pd isotopes. Use Yttrium ( 89Y ) as an internal standard to correct for matrix effects.

Downstream Functional Validation Protocol

Chemical purity does not always guarantee functional viability. To definitively benchmark the batches, we subject them to a standardized N-acylation. This validates that the secondary amine is sterically accessible and not complexed with invisible polymeric or metallic impurities.

Step-by-Step N-Acylation (Benchmarking Assay):

  • Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 217 mg (1.0 mmol) of the evaluated 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 210 µL (1.5 mmol) of Triethylamine (TEA). Causality: TEA neutralizes the HCl byproduct, preventing the starting material from protonating and crashing out of solution.

  • Electrophile Addition: Cool the vial to 0°C in an ice bath. Dropwise, add 128 µL (1.1 mmol) of Benzoyl chloride.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2.0 hours.

  • Quench & Workup: Quench with 5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Yield Calculation: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient). Calculate the isolated yield of the resulting amide.

Results from this assay (Table 1) definitively proved that Supplier C's material, burdened with trace metals and isomers, resulted in a sluggish reaction and a poor 62% yield, costing valuable synthesis time.

References

  • Oral Oxytocin Antagonists | Journal of Medicinal Chemistry - ACS Publications. Discusses the structural importance of indanyl and piperidine motifs in the development of highly selective GPCR ligands. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount. This guide is intended for use by trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment

The toxicological properties of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether have not been fully investigated.[1] However, an analysis of its structural components allows for a presumptive hazard assessment.

  • Piperidine Moiety: The piperidine functional group is present in numerous compounds with well-documented hazards. Piperidine itself is classified as a flammable liquid that is toxic by inhalation and in contact with skin, and causes severe skin burns and eye damage.[2][3][4] Structurally related compounds are also noted to cause severe skin burns and eye damage.[1][5] Therefore, it is prudent to assume that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is corrosive and potentially toxic.

  • Ether Linkage: Ethers are known to form explosive peroxides upon exposure to air and light over time.[6] This is a critical consideration for both storage and disposal.

  • Indane Moiety: The indane structure itself is less reactive, but the overall compound's properties will be dominated by the piperidine and ether functionalities.

Assumed Hazard Classification:

Hazard ClassCategoryJustification
Skin Corrosion/IrritationCategory 1B/1CBased on the known corrosive nature of piperidine and related compounds.[1][2][4]
Serious Eye DamageCategory 1Based on the known hazards of piperidine derivatives, which can cause severe eye damage.[1][2][5]
Acute Toxicity (Oral, Dermal, Inhalation)Assumed Harmful/ToxicA precautionary classification based on the toxicity of piperidine.[2][3][7]
Peroxide FormationPotential HazardA known risk for ether-containing compounds.[6]

Personal Protective Equipment (PPE) and Safe Handling

Before handling 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3][5]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.[8]

  • Respiratory Protection: All handling of this compound, especially in powdered form or if volatile, must be conducted in a certified chemical fume hood to avoid inhalation of vapors, mists, or dust.[8][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is to manage it as a regulated, hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]

Step 1: Waste Segregation and Containment

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether and any materials contaminated with it.[8] The container should be in good condition with a tightly sealing lid.

  • Chemical Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1][10]

Step 2: Labeling

  • Proper Identification: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether," and the approximate quantity.[8]

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., corrosive, toxic) to the container.

Step 3: Managing Contaminated Materials

  • Solid Waste: Any materials contaminated with 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether, such as gloves, absorbent pads, weigh boats, and pipette tips, must be disposed of in the designated hazardous waste container.[8][11]

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[8] The rinsed container should then be managed according to your institution's guidelines, which may include defacing the label and disposing of it as hazardous solid waste.

Step 4: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The final disposal of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether must be handled by a licensed professional waste disposal company.[2][8][9]

  • Waste Pickup Request: Follow your institution's procedures to arrange for the pickup of the hazardous waste. This typically involves submitting a chemical waste pickup request form.

Spill Management

In the event of a spill, the primary focus is on ensuring personnel safety and preventing environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the compound is known to be flammable or is in a flammable solvent, extinguish all nearby ignition sources.[3]

  • Containment: For a small spill, contain the material using a non-combustible absorbent material like sand, earth, or vermiculite.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbent material and spilled substance and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Always DesignateContainer Designate Labeled Hazardous Waste Container FumeHood->DesignateContainer Before Starting Work CollectWaste Collect Chemical Waste & Contaminated Materials DesignateContainer->CollectWaste SealContainer Securely Seal Container CollectWaste->SealContainer Spill Spill Occurs CollectWaste->Spill Potential Event StoreWaste Store in Designated Satellite Accumulation Area SealContainer->StoreWaste WastePickup Arrange for Pickup by Licensed Waste Disposal Service StoreWaste->WastePickup Documentation Complete Waste Disposal Documentation WastePickup->Documentation Evacuate Evacuate & Alert EHS Spill->Evacuate Evacuate->CollectWaste After Cleanup

Caption: Disposal Workflow Diagram

References

  • Fisher Scientific. Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline.
  • Fisher Scientific.
  • PPG.
  • Fisher Scientific. Safety Data Sheet for 2-(Hydroxymethyl)piperidine.
  • Fisher Scientific. Safety Data Sheet for Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-.
  • Amadis Chemical. Safety Data Sheet for 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione.
  • Safety D
  • Sigma-Aldrich. Safety Data Sheet for Piperonylbutoxide-(butyl-d9).
  • PubChem. 2,3-dihydro-1H-inden-5-yl(piperidin-3-yl)methanone. National Center for Biotechnology Information. Available at: [Link].

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link].

  • Enamine. Safety Data Sheet for 2-(piperidin-1-yl)ethane-1-thiol.
  • Sigma-Aldrich.
  • PubChem. N-(2,3-Dihydro-1H-inden-5-yl)acetamide. National Center for Biotechnology Information. Available at: [Link].

  • Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-. Available at: [Link].

  • Thermo Fisher Scientific.
  • Carl ROTH.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Purdue University.

Sources

Comprehensive Safety & Operational Guide: Handling 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I recognize that handling uncharacterized or partially characterized pharmacophores requires a proactive, mechanistic approach to laboratory safety. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a specialized synthetic intermediate and research chemical. Because it combines a highly lipophilic indanyl group with a basic piperidine ring, it possesses a high potential for membrane permeability and biological activity.

This guide provides drug development professionals with a self-validating, causally driven framework for Personal Protective Equipment (PPE) selection, handling workflows, and hazardous waste disposal.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The dual nature of this molecule—a non-polar core coupled with a basic amine—facilitates rapid penetration across lipid bilayers, including dermal barriers and the blood-brain barrier (BBB). Consequently, systemic absorption via accidental dermal contact or inhalation of aerosolized particulates is a critical risk.

Quantitative Chemical Data Summary
PropertyValueOperational & Safety Implication
CAS Number 946759-36-0Unique identifier for inventory and SDS tracking[1].
Molecular Formula C14H19NOIndicates an organic base; reactive with strong acids.
Molecular Weight 217.31 g/mol Small molecule; easily aerosolized if handled as a dry powder[1].
Structural Motif Piperidinyl EtherPotential affinity for CNS receptors; requires strict barrier controls.
Physical State Solid (Powder)High risk of static-induced aerosolization during weighing.

PPE Selection & Engineering Controls (The "Why" Behind the Gear)

Safety is not about blindly following a checklist; it is about establishing overlapping systems of containment. Every piece of equipment chosen below serves a specific mechanistic purpose.

  • Primary Engineering Control: The Chemical Fume Hood

    • The Rule: All open-container handling must occur inside a certified chemical fume hood.

    • The Causality: When transferring dry powders, microscopic particles become airborne. Operating at least 6 inches inside the hood ensures the material remains within the laminar airflow[2]. Working too close to the sash edge creates turbulent "vortex shedding" caused by your body, which can pull aerosolized piperidine particles out of the containment zone and into your breathing space[3].

  • Hand Protection: Double-Layered Nitrile Gloves (EN 374)

    • The Rule: Never use latex. Use minimum 4-mil nitrile gloves.

    • The Causality: Piperidine derivatives and their common organic solvents (like DMSO or Methanol) can rapidly degrade or permeate natural rubber latex. Nitrile provides a superior, cross-linked polymer barrier against non-polar organic structures.

  • Eye Protection: ANSI Z87.1 Splash Goggles

    • The Rule: Safety glasses are insufficient; use fully sealed splash goggles.

    • The Causality: Organic bases like piperidine can cause rapid saponification of ocular lipids upon contact. A stray aerosol or solvent splash can lead to immediate and severe corneal damage.

  • Body Protection: Flame-Resistant Lab Coat

    • The Rule: Wear a fully buttoned, fluid-impermeable or flame-resistant lab coat.

    • The Causality: Prevents the accumulation of microscopic powder on personal clothing, which could lead to chronic, low-dose transdermal exposure long after leaving the laboratory.

Operational Workflow: Weighing & Solubilization

The following protocol is designed as a self-validating system , meaning each step confirms the safety of the next.

Step 1: Fume Hood Validation Before opening the chemical vial, verify that the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm)[3]. If the hood is in alarm mode, do not proceed.

Step 2: Workspace Preparation Clear the hood of unnecessary clutter. Position your analytical balance at least 6 inches behind the sash. Elevate large equipment to ensure airflow is not blocked from reaching the rear baffles[2].

Step 3: Static Mitigation (Critical Step) Piperidine powders hold static charge easily. Use an anti-static device (e.g., a Zerostat gun) on your weighing boat and metal spatula. Causality: This neutralizes the charge, preventing the powder from aggressively repelling itself and "jumping" into the air during transfer.

Step 4: Solubilization & Sealing Transfer the pre-calculated mass of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether into a borosilicate glass vial. Slowly add your vehicle solvent (e.g., DMSO). Cap the vial tightly before removing it from the fume hood.

Step 5: Decontamination Wipe down the balance, spatulas, and surrounding hood surface with a 70% ethanol or isopropanol solution. Dispose of these wipes immediately as hazardous waste.

Workflow Start Pre-Operation Validation Check Hood Airflow (>80 FPM) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Airflow Validated Weigh Anti-Static Weighing (Work 6 inches inside hood) PPE->Weigh Gear Donned Solubilize Solubilization (Add Vehicle Solvent) Weigh->Solubilize Powder Transferred Decon Decontamination (Wipe surfaces with 70% EtOH) Solubilize->Decon Vial Capped & Sealed

Caption: Step-by-step self-validating workflow for handling 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Spill Response & Waste Disposal Logistics

Improper disposal of basic organic intermediates can lead to dangerous laboratory incidents, including toxic gas release or exothermic container ruptures.

Spill Response Protocol
  • Immediate Containment: If a spill occurs inside the hood, immediately lower the sash completely to contain airborne particulates. If outside the hood, evacuate the immediate area and allow aerosols to settle.

  • Assessment & Neutralization:

    • For Powders:Do not sweep. Sweeping mechanically aerosolizes the active ingredient. Instead, carefully cover the powder with damp absorbent pads (using water or a mild solvent) to suppress dust generation.

    • For Liquids (Solubilized API): Surround the spill with a universal chemical absorbent to prevent spreading.

  • Collection: Using non-sparking tools, scoop the absorbed material into a rigid, leak-proof, high-density polyethylene (HDPE) container.

Hazardous Waste Disposal Plan
  • Waste Segregation: Label the container clearly with the chemical name, solvent used, and its hazard class. Crucial Causality: Do not mix this waste with strong acids or oxidizers. The basic piperidine moiety can trigger an exothermic acid-base neutralization reaction in a sealed container, leading to pressure buildup and rupture[4].

  • Transfer to SAA: Move the sealed container to the laboratory's designated[5].

  • Compliance: Ensure the waste container remains closed at all times unless actively adding waste, in strict compliance with EPA/RCRA standards[5].

SpillResponse Spill Spill Detected Assess Assess State (Powder vs. Liquid) Spill->Assess Powder Powder Spill Cover with damp absorbent Assess->Powder Liquid Liquid Spill Apply universal absorbent Assess->Liquid Collect Collect in HDPE Container Powder->Collect Liquid->Collect Dispose Transfer to SAA (Do not mix with acids) Collect->Dispose

Caption: Logical decision tree for chemical spill response, containment, and waste segregation.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

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